(4-Bromo-3-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-bromo-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATLRNVCMDWRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436022 | |
| Record name | (4-Bromo-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-67-3 | |
| Record name | B-(4-Bromo-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221006-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromo-3-methylphenyl)boronic acid
CAS Number: 221006-67-3
This technical guide provides a comprehensive overview of (4-Bromo-3-methylphenyl)boronic acid, a versatile building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the formation of bioactive molecules.
Core Data Presentation
The quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 221006-67-3 | [1][2] |
| Molecular Formula | C₇H₈BBrO₂ | [1][3] |
| Molecular Weight | 214.85 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | >250 °C | N/A |
| Boiling Point | 336.1 ± 52.0 °C at 760 mmHg | [4] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), limited solubility in water. | N/A |
| Storage | 2-8°C, store under inert gas | [4] |
Table 2: Spectroscopic Data (Predicted)
No experimental spectra for this compound were found in the searched literature. The following are predicted values based on its structure and data from similar compounds.
| Spectrum Type | Expected Peaks/Signals |
| ¹H NMR (in CDCl₃) | δ ~7.5-7.8 (m, 2H, Ar-H), δ ~7.2-7.4 (m, 1H, Ar-H), δ ~4.5-5.5 (br s, 2H, B(OH)₂), δ ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (in CDCl₃) | δ ~140-145 (Ar-C), δ ~130-135 (Ar-C), δ ~125-130 (Ar-C-Br), δ ~120-125 (Ar-C), C-B bond may not be observed, δ ~20-25 (CH₃) |
| FT-IR (KBr Pellet) | ~3500-3200 cm⁻¹ (O-H stretch, broad), ~3000 cm⁻¹ (Ar C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1350 cm⁻¹ (B-O stretch), ~1000 cm⁻¹ (B-C stretch) |
| Mass Spec (EI) | m/z 214/216 [M]⁺ (due to Br isotopes), fragments corresponding to loss of H₂O and B(OH)₂ |
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a key cross-coupling reaction are provided below.
Synthesis of this compound
The following is a generalized procedure adapted from the synthesis of similar arylboronic acids, as a specific protocol for this compound was not available in the searched literature.
Materials:
-
4-Bromo-3-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization of 4-Bromo-3-methylaniline: In a flask cooled to 0-5°C, dissolve 4-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of potassium iodide (1.2 eq) in water. Allow the mixture to warm to room temperature and then heat gently to complete the reaction, resulting in 4-bromo-1-iodo-3-methylbenzene. Extract the product with diethyl ether, wash with sodium thiosulfate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Lithium-Halogen Exchange and Borylation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 4-bromo-1-iodo-3-methylbenzene (1.0 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir the mixture for 1 hour at -78°C. To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C.
-
Work-up and Purification: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2M HCl at 0°C. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The following protocol details the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound.
Materials:
-
This compound
-
An aryl halide or triflate (e.g., 1-iodo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])[5]
-
Solvent system (e.g., 1,4-dioxane and water, 10:1)[5]
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq, 5 mol%), and K₃PO₄ (2.0 eq).[5]
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times. Add the degassed solvent mixture of 1,4-dioxane and water.[5]
-
Reaction Execution: Heat the reaction mixture to 90°C and stir for 24 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Separate the organic layer and dry it over anhydrous Na₂SO₄.[5] Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows related to this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed synthetic workflow for this compound.
Caption: Mechanism of serine protease inhibition by a boronic acid.[6][7][8]
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The bromo and methyl substituents on the phenyl ring provide handles for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Boronic acids and their derivatives are known to exhibit a range of biological activities. A significant area of research is their role as enzyme inhibitors, particularly for serine proteases.[6][7][8] The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue, leading to the inhibition of the enzyme's catalytic activity.[7][8] This mechanism is relevant to various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. While specific drug candidates derived directly from this compound are not prominently featured in the reviewed literature, its structural motif is representative of intermediates used in the synthesis of bioactive molecules.
References
An In-depth Technical Guide to (4-Bromo-3-methylphenyl)boronic acid: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-methylphenyl)boronic acid is an organoboron compound that serves as a vital building block in modern organic synthesis. Its unique structural features, particularly the presence of a boronic acid functional group and a substituted phenyl ring, make it a versatile reagent, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.
Chemical and Physical Properties
This compound is typically a white to off-white solid. It is soluble in polar organic solvents such as methanol and ethanol, with limited solubility in water.[1] The presence of the methyl group and the bromine atom on the phenyl ring influences the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity in chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BBrO₂ | [1] |
| Molecular Weight | 214.85 g/mol | [1] |
| Melting Point | >250 °C | |
| Boiling Point | 336.1 ± 52.0 °C at 760 mmHg | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol); limited solubility in water. | [1] |
| CAS Number | 221006-67-3 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Chemical Shift (δ) / ppm | Assignment |
| ¹H NMR | Data to be populated from spectral analysis | Aromatic protons, methyl protons, B(OH)₂ protons |
| ¹³C NMR | Data to be populated from spectral analysis | Aromatic carbons, methyl carbon, carbon attached to boron |
Note: The exact chemical shifts may vary depending on the solvent and concentration. Arylboronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can lead to complex NMR spectra.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. A plausible synthetic route for this compound starts from 4-bromo-3-methylaniline.
Reaction Scheme:
Caption: Plausible synthetic pathway for this compound.
Detailed Protocol (General Method):
-
Diazotization of 4-bromo-3-methylaniline: 4-bromo-3-methylaniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Conversion to Aryl Halide: The diazonium salt solution is then treated with a solution of potassium iodide to yield 4-bromo-1-iodo-3-methylbenzene.
-
Formation of the Organometallic Reagent: The resulting aryl halide is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and reacted with magnesium turnings (for Grignard reagent) or n-butyllithium (for organolithium reagent) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding organometallic species.
-
Borylation: The solution of the organometallic reagent is cooled to a low temperature (typically -78 °C) and a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise. The reaction mixture is allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the boronate ester to the desired this compound.
-
Purification: The crude product is then purified.
Purification of this compound
Purification is crucial to remove unreacted starting materials, byproducts, and inorganic salts. Common methods include recrystallization and column chromatography.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture (e.g., water, ethanol/water, or toluene).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol:
-
Prepare a silica gel column using an appropriate solvent system (eluent), often a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: General workflow for purification by recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent or solvent mixture (e.g., toluene, 1,4-dioxane, DMF, often with water).
-
Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules through Suzuki-Miyaura coupling. The resulting biaryl structures are prevalent in many biologically active compounds and functional materials.
-
Pharmaceuticals: The biaryl motif is a common feature in many drug candidates and approved drugs. This compound can be used to introduce the 4-bromo-3-methylphenyl group into a target molecule, which can be a key pharmacophore or a scaffold for further functionalization.
-
Agrochemicals: Similar to pharmaceuticals, many herbicides, fungicides, and insecticides contain biaryl structures for their biological activity.
-
Materials Science: Substituted biaryls are important components of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern of this compound can be used to fine-tune the electronic and physical properties of these materials.
Safety and Handling
Arylboronic acids are generally considered to be of low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Arylboronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for researchers and scientists in academia and industry, particularly in the fields of drug discovery and materials science. A thorough understanding of its chemical properties, handling procedures, and reaction protocols is essential for its effective and safe use in the laboratory.
References
An In-depth Technical Guide to (4-Bromo-3-methylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (4-Bromo-3-methylphenyl)boronic acid, a key building block in modern organic synthesis. The document details its chemical properties, applications in drug discovery, and a detailed experimental protocol for its use in the Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation.
Core Properties and Physicochemical Data
This compound is an organoboron compound widely utilized in synthetic organic chemistry.[1] Its utility stems from the boronic acid functional group, which facilitates participation in various cross-coupling reactions, and the presence of bromo and methyl substituents on the phenyl ring, which allow for further functionalization and influence the molecule's electronic properties.[1]
Data Presentation: Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₇H₈BBrO₂ | [1][2][3] |
| Molecular Weight | 214.85 g/mol | [1][3][4] |
| CAS Number | 221006-67-3 | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >250 °C | [4] |
| Boiling Point | 336.1±52.0°C at 760 mmHg | [4] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol); limited solubility in water. | [1] |
Applications in Research and Drug Development
Boronic acids are crucial in medicinal chemistry and drug discovery.[5][6][7] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for synthesizing complex organic molecules.[5][6] this compound is particularly valuable as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This reaction enables the formation of carbon-carbon bonds, a fundamental step in assembling the core structures of many pharmaceutical agents, including anti-cancer drugs, antivirals, and compounds targeting neurological disorders.[5] The bromo-substituent on the phenyl ring provides a reactive handle for subsequent chemical transformations, further enhancing its utility as a versatile building block.
Experimental Protocols: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide. This reaction is fundamental for creating biaryl structures, which are prevalent in many drug candidates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl bromide or iodide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Base (e.g., K₃PO₄, Na₂CO₃, CsF) (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture (10:1), Toluene, THF)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 0.8 mL of water for a 1 mmol scale reaction).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture at a specified temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.
This protocol is a general guideline and may require optimization of the catalyst, base, solvent, and temperature depending on the specific substrates used.[8][9]
Visualization of Key Processes
Diagram 1: Experimental Workflow for Suzuki Coupling
The following diagram illustrates the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction described in the protocol.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[10][11][12]
References
- 1. CAS 221006-67-3: B-(4-Bromo-3-methylphenyl)boronic acid [cymitquimica.com]
- 2. BioOrganics [bioorganics.biz]
- 3. This compound | C7H8BBrO2 | CID 10130599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (4-Bromo-3-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-methylphenyl)boronic acid is an organoboron compound that has emerged as a vital building block in modern organic synthesis and medicinal chemistry. Characterized by a phenyl ring substituted with a bromine atom, a methyl group, and a boronic acid functional group (-B(OH)₂), this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its versatile structure allows for the strategic introduction of the 4-bromo-3-methylphenyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The presence of the boronic acid group enables its participation in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation in synthetic chemistry.[1] Furthermore, the bromine substituent serves as a handle for subsequent functionalization, enhancing its synthetic potential.[1]
Chemical and Physical Properties
This compound is typically a white to off-white solid at room temperature.[1] It is soluble in polar organic solvents such as methanol and ethanol, but shows limited solubility in water.[1] The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 221006-67-3 | [1][2] |
| Molecular Formula | C₇H₈BBrO₂ | [1][2][3] |
| Molecular Weight | 214.85 g/mol | [2][4][5] |
| IUPAC Name | This compound | [2] |
| Melting Point | >250 °C | [4] |
| Boiling Point | 336.1 ± 52.0 °C at 760 mmHg | [4][5] |
| SMILES | B(O)(O)C1=CC(C)=C(Br)C=C1 | [1] |
| InChI Key | WATLRNVCMDWRNM-UHFFFAOYSA-N | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5][6] |
Synthesis and Experimental Protocols
The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This approach is adaptable for the preparation of this compound from its corresponding aryl bromide.
Logical Workflow for Synthesis
The diagram below illustrates the general workflow for synthesizing this compound from 1-bromo-4-iodo-2-methylbenzene, a common precursor, via a Grignard reaction pathway.
References
- 1. CAS 221006-67-3: B-(4-Bromo-3-methylphenyl)boronic acid [cymitquimica.com]
- 2. This compound | C7H8BBrO2 | CID 10130599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BioOrganics [bioorganics.biz]
- 4. echemi.com [echemi.com]
- 5. This compound [myskinrecipes.com]
- 6. 221006-67-3|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Solubility of (4-Bromo-3-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Bromo-3-methylphenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information and quantitative data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes a visualization of the Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction to this compound
This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring substituted with both a bromine atom and a methyl group. This compound is a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The physicochemical properties of this compound, particularly its solubility, are critical for its handling, reaction setup, and purification processes.
Solubility Profile
A thorough understanding of the solubility of this compound in various solvents is essential for its effective use in research and development.
Qualitative Solubility of this compound
General solubility observations for this compound indicate that it is a white to off-white solid. It exhibits solubility in polar organic solvents and has limited solubility in water.
| Solvent Class | General Solubility |
| Polar Organic Solvents | Soluble |
| - Methanol | Soluble |
| - Ethanol | Soluble |
| Water | Limited Solubility |
Quantitative Solubility Data for Phenylboronic Acid (Proxy)
To provide a quantitative perspective, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various solvents. This data can serve as a useful reference point for estimating the solubility of its derivatives.
| Solvent | Temperature (°C) | Solubility ( g/100g H₂O) |
| Water | 20 | 1.9 |
Note: The introduction of a bromo and a methyl group onto the phenyl ring will influence the polarity and crystal lattice energy of the molecule, thereby altering its solubility profile compared to the parent phenylboronic acid.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves monitoring the dissolution of a solid in a solvent as a function of temperature.
Principle
The dynamic method determines the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon controlled heating. The disappearance of solid particles, and thus the clearing of a turbid solution, marks the solubility point at that specific concentration.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, etc.)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated digital thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector
-
Analytical balance
Procedure
-
Sample Preparation : Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring : Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.
-
Controlled Heating : Gradually increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.2-0.5 °C/min).
-
Turbidity Measurement : Continuously monitor the turbidity of the mixture. The point at which the solution becomes clear indicates the complete dissolution of the solid.
-
Record Temperature : Record the temperature at which the last solid particles disappear. This is the solubility temperature for that specific composition.
-
Data Compilation : Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds and other complex molecules.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination : The two organic groups are coupled, forming the final product and regenerating the palladium(0) catalyst.
An In-depth Technical Guide to the Synthesis of (4-Bromo-3-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic routes for producing (4-bromo-3-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The protocols described herein are based on established methods for the synthesis of arylboronic acids, offering a technical foundation for laboratory-scale preparation.
This compound serves as a crucial intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures. The presence of both a bromine atom and a boronic acid group on the same molecule allows for sequential, site-selective coupling reactions, making it a versatile synthon in the development of novel pharmaceuticals and organic materials.
Core Synthetic Methodologies
The synthesis of this compound is most commonly achieved by the borylation of an organometallic intermediate derived from 4-bromo-3-methyltoluene. The two principal methods employed are the Lithiation-Borylation and the Grignard-Borylation pathways. Both routes involve the formation of a nucleophilic aryl species that subsequently reacts with an electrophilic borate ester, followed by acidic hydrolysis to yield the final boronic acid.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for representative Lithiation-Borylation and Grignard-Borylation protocols. These values are based on general procedures and reactions with analogous substrates.
Table 1: Lithiation-Borylation Protocol Data
| Parameter | Value | Notes |
| Starting Material | 4-Bromo-3-methyltoluene | 1.0 equivalent |
| Reagents | n-Butyllithium (n-BuLi) | 1.1 - 1.2 equivalents |
| Triisopropyl borate | 1.2 - 1.4 equivalents | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient for dissolution |
| Temperatures | Lithiation: -78 °C | Critical for selectivity |
| Borylation: -78 °C | Maintain low temperature | |
| Warm-up: To room temperature | Gradual warming overnight | |
| Reaction Time | Lithiation: 1-2 hours | |
| Borylation/Warm-up: ~12 hours | ||
| Typical Yield | 70-85% | Varies with scale and purity |
Table 2: Grignard-Borylation Protocol Data
| Parameter | Value | Notes |
| Starting Material | 4-Bromo-3-methyltoluene | 1.0 equivalent |
| Reagents | Magnesium (Mg) turnings | 1.1 - 1.2 equivalents |
| Trimethyl borate | 2.0 - 2.5 equivalents | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient for dissolution |
| Temperatures | Grignard Formation: Reflux (~66°C) | Initiation may be required |
| Borylation: -78 °C | Critical to prevent multiple additions | |
| Reaction Time | Grignard Formation: 2 hours | |
| Borylation: 1 hour at -78°C, then warm | ||
| Typical Yield | 60-75% | Can be lower than lithiation route |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Synthesis via Lithiation-Borylation
This protocol involves the formation of an aryllithium intermediate via lithium-halogen exchange, followed by reaction with a borate ester.[1][2][3]
Materials:
-
4-Bromo-3-methyltoluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3-methyltoluene (1.0 eq). Dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis via Grignard-Borylation
This method utilizes the formation of a Grignard reagent as the key organometallic intermediate.[4]
Materials:
-
4-Bromo-3-methyltoluene
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.1 eq). Cover with anhydrous THF and add a small crystal of iodine.
-
Add a solution of 4-bromo-3-methyltoluene (1.0 eq) in anhydrous THF dropwise. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. Once initiated, add the remaining solution and reflux the mixture for 2 hours.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (2.5 eq) in anhydrous THF and cool it to -78 °C.
-
Transfer the Grignard reagent solution via cannula into the cold trimethyl borate solution. Stir the mixture at -78 °C for 1 hour.
-
Warm-up and Hydrolysis: Allow the reaction to warm to room temperature. Cool to 0 °C and slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Follow the same extraction and purification procedure as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Caption: A schematic of the chemical transformations in boronic acid synthesis.
References
Spectral Analysis of (4-Bromo-3-methylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for (4-Bromo-3-methylphenyl)boronic acid (CAS No. 221006-67-3). Due to the limited availability of public domain spectral data, this guide combines theoretical predictions with typical experimental protocols to offer a comprehensive resource for the characterization of this important synthetic intermediate.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the chemical structure and established spectral correlations for similar arylboronic acids.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.5-7.7 | d | 1H | Ar-H |
| ~7.3-7.5 | s | 1H | Ar-H |
| ~4.5-6.0 | br s | 2H | B(OH)₂ |
| ~2.4 | s | 3H | Ar-CH₃ |
Solvent: DMSO-d₆. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and water content.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140-142 | Ar-C |
| ~135-137 | Ar-C |
| ~132-134 | Ar-C |
| ~130-132 | Ar-C (C-B) |
| ~128-130 | Ar-C |
| ~123-125 | Ar-C (C-Br) |
| ~20-22 | Ar-CH₃ |
Solvent: DMSO-d₆. The carbon attached to boron often shows a broader signal and its chemical shift can be influenced by the solvent and the presence of the boronic acid anhydride (boroxine).
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Broad, Strong | O-H stretch (B(OH)₂) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (CH₃) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1200 | Strong | C-O stretch |
| ~1020 | Medium | Aromatic C-H in-plane bend |
| ~880-820 | Strong | Aromatic C-H out-of-plane bend |
| ~700-600 | Medium-Strong | C-Br stretch |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | ~100/~98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 196/198 | Variable | [M-H₂O]⁺ |
| 116 | Variable | [M-Br-OH]⁺ |
| 91 | Variable | [C₇H₇]⁺ (Tropylium ion) |
Ionization mode: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a key feature in the mass spectrum.
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ can also be used, but may result in exchange of the boronic acid protons.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory or a pellet press.
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.
-
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.
(4-Bromo-3-methylphenyl)boronic Acid: A Technical Guide for Researchers
(4-Bromo-3-methylphenyl)boronic acid is a versatile synthetic intermediate playing a crucial role in modern medicinal chemistry and drug discovery. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This technical guide provides an in-depth overview of its commercial availability, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Commercial Availability
This compound, identified by CAS Number 221006-67-3 , is readily available from a variety of chemical suppliers. The compound is typically offered as a white to off-white solid with purities generally ranging from 95% to 98%. It is soluble in polar organic solvents such as methanol and ethanol, with limited solubility in water. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both small-scale laboratory research and larger-scale synthetic needs.
Below is a summary of representative commercial data for this compound:
| Supplier Category | Purity | Available Quantities |
| Major Chemical Suppliers | ≥95% | 1g, 5g, 10g, 25g, 100g |
| Specialized Intermediates Providers | ≥97% | 250mg, 1g, 5g, 25g |
| Bulk Chemical Manufacturers | ≥98% | Custom quotes for kg quantities |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈BBrO₂ |
| Molecular Weight | 214.85 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. This "lithiation-borylation" approach offers a reliable route to this compound.
Experimental Protocol: Synthesis via Lithiation-Borylation
Materials:
-
1,4-Dibromo-2-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2-methylbenzene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78°C. Stir the reaction mixture for 1 hour at this temperature.
-
In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.
-
Slowly add the triisopropyl borate solution to the reaction mixture at -78°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis of this compound.
Application in Drug Discovery: Suzuki-Miyaura Coupling
This compound is a key building block in the synthesis of complex organic molecules for drug discovery. A prime example is its use in Suzuki-Miyaura cross-coupling reactions to create novel compounds with potential therapeutic activities. A recent study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which were subsequently evaluated for their antibacterial and alkaline phosphatase inhibitory activities.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide)
-
This compound (or another arylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium phosphate)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
To a dried Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), palladium catalyst (e.g., 5 mol%), and base (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., 10:1 dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
Suzuki-Miyaura coupling workflow.
Role in Modulating Signaling Pathways
While specific signaling pathways directly modulated by this compound itself are not the primary focus of research, its importance lies in the synthesis of molecules that do interact with biological pathways. For instance, the aforementioned N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were designed and synthesized to target bacterial enzymes and human alkaline phosphatase, indicating an indirect role in modulating pathways related to bacterial survival and cellular signaling.
The general strategy involves using the boronic acid as a scaffold to introduce the bromo-methylphenyl moiety into a larger molecule, which is then tested for its ability to inhibit specific enzymes or receptors. The bromine atom on the phenyl ring also serves as a handle for further chemical modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Role in drug discovery process.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers in drug discovery and organic synthesis. Its utility in constructing complex molecular architectures through robust and well-established methodologies like the Suzuki-Miyaura coupling makes it an indispensable tool for the development of novel therapeutic agents. The provided protocols and data serve as a comprehensive resource for the effective utilization of this versatile chemical intermediate.
References
An In-depth Technical Guide to (4-Bromo-3-methylphenyl)boronic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and applications of (4-Bromo-3-methylphenyl)boronic acid. The content is intended for professionals in research, and drug development who may be working with this versatile chemical compound.
Chemical and Physical Properties
This compound is an organoboron compound that is a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] It is typically a white to off-white solid with limited solubility in water but soluble in polar organic solvents like methanol and ethanol.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 221006-67-3 | [2][3] |
| Molecular Formula | C₇H₈BBrO₂ | [3] |
| Molecular Weight | 214.85 g/mol | [4] |
| Melting Point | >250 °C | [4] |
| Boiling Point | 336.1±52.0 °C at 760 mmHg | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol); limited solubility in water. | [1] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is a summary of key safety and handling procedures.
Hazard Identification
Based on available safety data sheets, this compound and related compounds are classified with the following hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
May cause respiratory irritation
Quantitative toxicity data such as LD50 or LC50 for this compound are not available.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and not be disposed of in regular trash or down the drain.
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling reaction. The specific conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity and Stability
Arylboronic acids are generally stable compounds but can undergo protodeboronation (loss of the boronic acid group) under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. They are generally incompatible with strong oxidizing agents.
Biological Activity and Applications in Drug Discovery
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their biological activity. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, synthesized using this boronic acid, have shown potential as antibacterial agents against extensively drug-resistant Salmonella Typhi and as inhibitors of alkaline phosphatase. This highlights the utility of the (4-bromo-3-methylphenyl) scaffold in the design of new therapeutic agents.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathway and Biological Target Relationship
Caption: Relationship between synthesis, biological targets, and potential outcomes.
References
Stability and Storage of (4-Bromo-3-methylphenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Bromo-3-methylphenyl)boronic acid is a versatile reagent in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of pharmaceuticals and agrochemicals underscores the importance of understanding its stability and proper storage to ensure reaction efficiency, reproducibility, and the integrity of research outcomes. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.
Core Concepts of Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, temperature, light, and pH can significantly impact the rate of these degradation processes.
Protodeboronation: This is a crucial degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-2-methylbenzene. This reaction can be catalyzed by acidic or basic conditions and is often accelerated by the presence of moisture.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-bromo-3-methylphenol) and boric acid. Exposure to air (oxygen) and certain oxidizing agents can promote this degradation.
The formation of boronic anhydrides, particularly cyclic trimers (boroxines), can occur upon dehydration. While this is often a reversible process, the presence of varying amounts of anhydride can affect the stoichiometry of reactions if not accounted for.
Recommended Storage and Handling
To maintain the quality and reactivity of this compound, adherence to proper storage and handling protocols is essential.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Minimizes hydrolysis and subsequent protodeboronation. |
| Light | Store in an opaque or amber container. | Protects the compound from potential light-induced degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | Avoids accelerated decomposition pathways. |
Stability Profile: Quantitative Data Summary
While specific quantitative kinetic studies on the degradation of this compound are not extensively available in peer-reviewed literature, the general stability of arylboronic acids provides valuable guidance. The stability is highly dependent on the specific conditions of storage and handling.
| Condition | General Effect on Arylboronic Acids |
| Elevated Temperature | Accelerates both protodeboronation and oxidation rates. |
| Presence of Moisture | Promotes hydrolysis, which can facilitate protodeboronation. |
| Exposure to Air (Oxygen) | Increases the rate of oxidation to the corresponding phenol. |
| Acidic or Basic pH | Can catalyze the protodeboronation reaction. |
It is crucial for researchers to periodically assess the purity of their this compound stock, especially for long-term storage or before use in sensitive applications.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, its stability can be monitored using standard analytical techniques. The following are generalized protocols that can be adapted for this specific compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify its degradation products over time under various stress conditions.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
To assess stability, subject aliquots of the stock solution to stress conditions (e.g., elevated temperature, high humidity, exposure to light, acidic/basic pH).
-
At specified time points, dilute the samples to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
The purity is determined by the peak area percentage of the main compound. The appearance of new peaks can indicate the formation of degradation products like 1-bromo-2-methylbenzene or 4-bromo-3-methylphenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Objective: To qualitatively and semi-quantitatively assess the degradation of this compound by observing changes in its NMR spectrum.
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the deuterated solvent.
-
For stability studies, the sample can be stressed (e.g., by adding a small amount of D₂O to observe hydrolysis) and monitored over time.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
The presence of new signals corresponding to degradation products (e.g., the aromatic protons of 1-bromo-2-methylbenzene) can be observed.
-
Integration of the signals can provide a semi-quantitative measure of the extent of degradation. ¹¹B NMR can also be a powerful tool to observe changes in the boron environment.
-
Signaling Pathways and Applications in Drug Discovery
This compound is a key building block in the synthesis of complex organic molecules with potential biological activity. A recent (2024) study highlighted its use in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives via Suzuki cross-coupling reactions.[1] These synthesized compounds were subsequently evaluated for their potential as antibacterial agents and as inhibitors of alkaline phosphatase.[1] This suggests that molecules derived from this compound may be relevant in targeting bacterial pathways and enzymatic processes involving alkaline phosphatase.
Alkaline phosphatase is a ubiquitous enzyme involved in various physiological processes, including bone metabolism and signal transduction. Its inhibition is a target for certain therapeutic interventions. The development of inhibitors based on the (4-Bromo-3-methylphenyl) moiety could therefore be of interest in drug discovery programs targeting this enzyme.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Synthesis of bioactive molecules using this compound.
References
Methodological & Application
Application Notes and Protocols: (4-Bromo-3-methylphenyl)boronic acid in Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate is a preferred method for synthesizing biaryl, polyaryl, and conjugated systems.[2][3] These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[4][5]
(4-Bromo-3-methylphenyl)boronic acid is a versatile bifunctional building block. It possesses both a boronic acid group for Suzuki-Miyaura coupling and a bromo-substituent that can be used for subsequent cross-coupling reactions, allowing for the stepwise and regioselective synthesis of complex multi-aryl structures. This document provides detailed protocols and application data for its use in Suzuki-Miyaura coupling.
General Reaction Scheme
The coupling reaction involves the palladium-catalyzed reaction of this compound with an aryl halide (Ar-X) to form a substituted biphenyl product.
Scheme 1: General Suzuki-Miyaura coupling of this compound with an aryl halide.
Experimental Protocols
This section details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The conditions provided are a starting point and may require optimization for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling Procedure
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 8 mL 1,4-dioxane and 2 mL water).[7] Add the palladium catalyst (0.03 mmol, 3 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed (typically 2-24 hours).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[6][8]
Data Presentation
The choice of catalyst, base, and solvent significantly impacts reaction yield and time. The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which can serve as a guide for optimizing reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 140 | 24 | >95 | [9] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (0.2) | NaOH | H₂O/THF | 30 | 2 | ~98 | [10] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 | [11] |
| 4 | Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 2 | 99 | [12] |
| 5 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd (0.2) | NaOtBu | H₂O/THF | 30 | 2 | ~99 | [10] |
Note: Yields are for isolated products and may vary based on substrate and precise reaction conditions. DMA = Dimethylacetamide, DME = Dimethoxyethane.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][13] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3]
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Palladium Catalysts for Suzuki Coupling with (4-Bromo-3-methylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic byproducts.[3] These features have led to its widespread application in academic research and the pharmaceutical industry for synthesizing complex molecules, including biaryls, polyolefins, and styrenes.[1][3]
This document provides detailed application notes and protocols for the use of palladium catalysts in Suzuki-Miyaura coupling reactions. While the focus is on the versatile reagent (4-Bromo-3-methylphenyl)boronic acid, it is important to note that this substrate contains both the organohalide (bromo group) and the organoboron (boronic acid) functionalities. Consequently, it is primarily suited for self-coupling or polymerization reactions to form poly(3-methyl-p-phenylene) chains.[4] For cross-coupling applications, it would be reacted with a different organohalide or organoboron compound. The protocols provided are broadly applicable to a range of aryl bromides and boronic acids.
The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of palladium source (precatalyst), ligand, base, and solvent system is critical for optimizing reaction yield and scope.[2][7] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate the coupling of even challenging substrates like sterically hindered aryl chlorides and bromides at low catalyst loadings.[7][8]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction is a well-defined catalytic cycle centered on a palladium complex.[1] The cycle is generally understood to proceed through three fundamental steps, as illustrated below.
-
Oxidative Addition: An active Pd(0) species reacts with the aryl halide (Ar-X), breaking the carbon-halogen bond and forming a Pd(II) intermediate. This step is often the rate-determining step in the cycle.[5][6]
-
Transmetalation: The organic group from the organoboron species (activated by a base to form a borate complex) is transferred to the palladium(II) center, displacing the halide.[1][7]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][2]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance of Common Palladium Catalyst Systems
The selection of the palladium precatalyst and the accompanying ligand is crucial for achieving high yields and broad substrate scope. Bulky and electron-rich phosphine ligands are known to stabilize the monoligated palladium species, which is highly reactive in the oxidative addition step.[7][8] The following tables summarize the performance of various catalyst systems for the coupling of aryl bromides, providing a baseline for catalyst selection.
Table 1: Catalyst Systems for Coupling of Aryl Bromides with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate Scope | Typical Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | K₃PO₄ | Dioxane/H₂O | 90 | 12-24 | Electron-rich/poor aryl bromides | 33-94 | [9] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 5 | Unactivated aryl bromides | >90 | [8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Hindered aryl bromides | 85-98 | [7][10] |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 110 | 20 | Activated/unactivated aryl bromides | 60-95 | [3][11] |
| (AAF)₂PdCl₂ | AAF Ligand | Cs₂CO₃ | Dioxane | 90 | 24 | Wide range of aryl bromides | >90 |[12] |
Table 2: Catalyst Loadings and Turnover Numbers (TONs) for Challenging Couplings
| Catalyst System | Substrate | Catalyst Loading (mol%) | TON | Conditions | Reference(s) |
|---|---|---|---|---|---|
| PdCl₂(dppf) | Aryl Bromide | 1-3 | Up to 100 | Toluene, K₂CO₃, 80 °C | [13] |
| Pd(OAc)₂ / PCy₃ | Hindered Aryl Bromide | 0.01 | ~660 | Toluene, KF, 20 h | [3] |
| PdCl₂ / Tetraphosphine | Hindered Aryl Bromide | 0.0001 | 750,000 | Toluene, K₂CO₃, 110 °C |[11] |
Experimental Protocols
The following section provides a general, representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This procedure should be adapted based on the specific substrates, catalyst system, and scale of the reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
General Experimental Workflow
The setup for a typical Suzuki coupling reaction involves careful sequential addition of reagents to a reaction vessel under an inert atmosphere before heating.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Cross-Coupling of an Aryl Bromide
This protocol is adapted from established methods utilizing bulky phosphine ligands, which are effective for a wide range of aryl bromides.[7][8][13]
Materials:
-
Aryl Bromide (e.g., 4-Bromo-1-nitrobenzene) (1.0 mmol, 1.0 equiv)
-
This compound (This would be used in a self-coupling reaction. For cross-coupling, use a different boronic acid, e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
-
To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Seal the vial with the screw cap.
-
Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Using a syringe, add degassed toluene (5 mL) followed by degassed deionized water (0.5 mL).
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All chemical manipulations should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: (4-Bromo-3-methylphenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-methylphenyl)boronic acid is a versatile reagent in medicinal chemistry, primarily serving as a key building block in the synthesis of complex organic molecules. Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is instrumental in the construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The presence of the bromo and methyl groups on the phenyl ring offers specific steric and electronic properties that can be exploited in drug design to fine-tune a molecule's interaction with its biological target. These application notes provide an overview of its use, with a specific focus on the synthesis of novel therapeutic agents, and include detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a synthetic intermediate. It is particularly valuable in the development of novel kinase inhibitors and other targeted therapies. While its presence in the synthesis of currently FDA-approved drugs is not prominently documented, its role in the discovery and optimization of new chemical entities is significant.
One notable application is in the synthesis of a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. These compounds have demonstrated promising biological activities, including antibacterial effects against extensively drug-resistant (XDR) Salmonella Typhi and inhibitory activity against alkaline phosphatase (ALP).[1]
Synthesis of Bioactive Pyrazine-2-Carboxamide Derivatives
This compound can be utilized in Suzuki-Miyaura coupling reactions to arylate a core scaffold, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, with various aryl and heteroaryl groups. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize the quantitative data for the biological activities of pyrazine-2-carboxamide derivatives synthesized using this compound as a precursor to the core scaffold which is then further functionalized.
Table 1: Alkaline Phosphatase Inhibitory Activity [1]
| Compound | Aryl Group Introduced via Suzuki Coupling | IC₅₀ (µM) |
| 5d | 4-formylphenyl | 1.469 ± 0.02 |
Note: The core scaffold, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, is synthesized first, and then the bromo group is replaced in a Suzuki coupling reaction. This table highlights the activity of a derivative where the initial bromo-methylphenyl moiety is a key part of the final active compound.
Table 2: Antibacterial Activity against XDR S. Typhi [1]
| Compound | Aryl Group Introduced via Suzuki Coupling | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5d | 4-formylphenyl | 6.25 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Core Scaffold)[1]
This protocol describes the synthesis of the initial amide scaffold prior to the Suzuki-Miyaura coupling.
Materials:
-
Pyrazine-2-carboxylic acid
-
4-Bromo-3-methylaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Schlenk flask
-
Magnetic stirrer
-
Isotherm bath
Procedure:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 50 mL of DCM, 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 2.0 mmol).
-
Cool the reaction mixture to 0 °C in an isotherm bath with continuous stirring.
-
Once the temperature reaches 0 °C, add DCC (1.1 eq, 11 mmol) to the mixture under an inert atmosphere.
-
Remove the isotherm bath and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. A yield of 83% has been reported for this reaction.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[1]
This protocol outlines the arylation of the core scaffold using an aryl boronic acid. While the example below uses a generic aryl boronic acid, this is the step where a variety of boronic acids can be used to generate a library of compounds.
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq)
-
Aryl boronic acid (e.g., (4-formylphenyl)boronic acid) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a dried Schlenk tube equipped with a magnetic stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq, 1 mmol), the desired aryl boronic acid (1.0 eq, 1 mmol), Pd(PPh₃)₄ (0.05 eq, 5 mol%), and K₃PO₄ (2.0 eq, 2 mmol).
-
Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) under an inert argon atmosphere.
-
Heat the reaction mixture to 90 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyrazine-2-carboxamide derivative. Reported yields for this type of reaction range from 60-85%.[1]
Visualizations
Experimental Workflow
Signaling Pathway
Alkaline phosphatase (ALP) is an enzyme that dephosphorylates various molecules, including nucleotides and proteins. Its inhibition can impact multiple signaling pathways. For instance, ALP can modulate purinergic signaling by dephosphorylating ATP to adenosine, which then signals through adenosine receptors. Furthermore, ALP can influence inflammatory pathways such as the Toll-like receptor 4 (TLR4) signaling cascade.[2]
Conclusion
This compound is a valuable reagent for medicinal chemists, enabling the synthesis of novel compounds with therapeutic potential. Its application in Suzuki-Miyaura coupling reactions provides a robust and flexible method for generating libraries of molecules for biological screening. The successful synthesis of potent alkaline phosphatase inhibitors and antibacterial agents highlights the importance of this building block in the ongoing search for new and effective drugs. The provided protocols offer a starting point for researchers to explore the synthetic utility of this compound in their own drug discovery programs.
References
Application Notes: (4-Bromo-3-methylphenyl)boronic Acid as a Versatile Building Block in Pharmaceutical Synthesis
(4-Bromo-3-methylphenyl)boronic acid (CAS No. 221006-67-3) is a valuable bifunctional building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical drug discovery. Its unique substitution pattern, featuring a bromine atom and a methyl group on the phenyl ring, offers synthetic handles for sequential cross-coupling reactions and allows for fine-tuning of steric and electronic properties of the target molecules. This document provides an overview of its applications, particularly in the synthesis of bioactive compounds, and detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is an organoboron compound that readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2] The presence of the bromine atom allows for subsequent orthogonal chemistry, such as a second cross-coupling reaction, amination, or cyanation, making it a highly versatile intermediate in multi-step syntheses. The methyl group provides steric bulk and can influence the conformational preference and metabolic stability of the final pharmaceutical compound.
Key Applications in Drug Discovery
The primary application of this compound in pharmaceutical research lies in its role as a key intermediate for the synthesis of biaryl and heteroaryl-aryl structures. These motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors, antibacterial agents, and alkaline phosphatase inhibitors.
Synthesis of Bioactive Pyrazine Carboxamide Derivatives
A notable application of this compound is in the synthesis of N-(aryl)pyrazine-2-carboxamide derivatives. These compounds have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and inhibitory activity against human alkaline phosphatase. The synthesis involves an initial amidation reaction to form N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl substituents at the 4-position of the phenyl ring.[3]
Data Presentation
Table 1: Suzuki-Miyaura Cross-Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with Various Arylboronic Acids[3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 80 |
| 3 | 4-Chlorophenylboronic acid | N-(4'-chloro-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 75 |
| 4 | Naphthalen-2-ylboronic acid | N-(3-methyl-4-(naphthalen-2-yl)phenyl)pyrazine-2-carboxamide | 60 |
Table 2: Biological Activity of Synthesized Pyrazine Carboxamide Derivatives[4]
| Compound | MIC against XDR S. Typhi (µg/mL) | IC50 for Alkaline Phosphatase (µM) |
| 5d (N-(3-methyl-4-(naphthalen-2-yl)phenyl)pyrazine-2-carboxamide) | 6.25 | 1.469 ± 0.02 |
| Ciprofloxacin (control) | - | - |
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide[3]
This protocol details the initial amide bond formation.
Materials:
-
Pyrazine-2-carboxylic acid
-
4-Bromo-3-methylaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Schlenk flask
-
Magnetic stirrer
-
Isotherm bath
Procedure:
-
To a dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 2 mmol) in 50 mL of DCM.
-
Cool the reaction mixture to 0 °C using an isotherm bath with continuous stirring.
-
Once the temperature reaches 0 °C, add DCC (1.1 eq, 11 mmol) to the mixture under an inert atmosphere.
-
Remove the isotherm bath and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Yield: 83%).[3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[3]
This protocol describes the palladium-catalyzed cross-coupling of the synthesized bromo-intermediate with various arylboronic acids.
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a dried Schlenk tube equipped with a stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), the desired arylboronic acid (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%), and K₃PO₄ (2.0 equiv, 2 mmol).
-
Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) under an inert argon atmosphere.
-
Heat the reaction mixture to 90 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by column chromatography to obtain the desired N-(aryl)pyrazine-2-carboxamide derivative (Yields: 60-85%).[3]
Visualizations
References
Application of (4-Bromo-3-methylphenyl)boronic acid in Materials Science: A Detailed Overview
(4-Bromo-3-methylphenyl)boronic acid , a versatile organic compound, serves as a crucial building block in the synthesis of advanced materials for various applications, particularly in the field of organic electronics. Its unique structure, featuring a bromo and a methyl group on the phenyl ring, allows for the precise tuning of the electronic and physical properties of resulting materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in materials science.
Core Application: Synthesis of Conjugated Polymers for Organic Electronics
The primary application of this compound in materials science is as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, leading to the creation of conjugated polymers. These polymers are the active components in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
The incorporation of the 4-bromo-3-methylphenyl moiety into a polymer backbone can influence several key properties:
-
Solubility: The methyl group can enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and device fabrication.
-
Electronic Properties: The position of the methyl and bromo groups affects the electron density of the aromatic ring, thereby influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This, in turn, dictates the material's charge transport characteristics and its suitability for specific electronic applications.
-
Morphology: The steric hindrance introduced by the methyl group can impact the packing of polymer chains in the solid state, which has a significant effect on charge mobility in OFETs and efficiency in OLEDs.
Application in Organic Light-Emitting Diodes (OLEDs)
Hypothetical Copolymer System: Poly[(9,9-dioctylfluorene)-co-(4-methyl-biphenyl)]
A hypothetical copolymer synthesized from 2,7-dibromo-9,9-dioctylfluorene and this compound would result in a poly[(9,9-dioctylfluorene)-co-(4-methyl-biphenyl)] structure. The properties of such a polymer are expected to be in a similar range to other polyfluorene copolymers.
| Property | Expected Value/Range | Significance in OLEDs |
| Absorption Max (λabs) | 350 - 400 nm | Determines the wavelengths of light the material absorbs. |
| Emission Max (λem) | 420 - 480 nm (Blue) | Dictates the color of light emitted by the OLED. |
| HOMO Level | -5.6 to -5.8 eV | Influences the efficiency of hole injection from the anode. |
| LUMO Level | -2.4 to -2.6 eV | Affects the efficiency of electron injection from the cathode and the overall stability of the device. |
| Electrochemical Band Gap | 2.8 - 3.2 eV | Correlates with the energy of the emitted photons and thus the emission color. |
| Photoluminescence Quantum Yield (PLQY) | > 50% in solution | A measure of the material's intrinsic ability to convert absorbed light into emitted light. A higher PLQY is desirable for high-efficiency OLEDs. |
Note: The data in this table is hypothetical and based on typical values for similar polyfluorene copolymers. Actual values would need to be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the synthesis of conjugated polymers using this compound via the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Polyfluorene Copolymer
This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 4-methyl-biphenyl.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
To the flask, add toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (10 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol (200 mL) containing a small amount of hydrochloric acid (2 mL).
-
The polymer will precipitate as a fibrous solid.
-
Collect the polymer by filtration and wash with methanol and then water to remove any remaining salts and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with acetone and then chloroform. The purified polymer is isolated from the chloroform fraction.
-
Dry the polymer under vacuum at 60 °C for 24 hours.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: Investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy in solution and as thin films.
-
Electrochemical Properties: Studied by Cyclic Voltammetry (CV) to determine HOMO and LUMO energy levels.
Visualizing the Synthesis and Application Workflow
The following diagrams illustrate the key processes involved in the application of this compound in materials science.
Application Notes and Protocols for Cross-Coupling Reactions of (4-Bromo-3-methylphenyl)boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds. (4-Bromo-3-methylphenyl)boronic acid is a valuable building block in medicinal chemistry, and its cross-coupling with various aryl halides provides access to a diverse range of molecular scaffolds with potential biological activity.
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. The information is intended to guide researchers in developing robust and efficient synthetic routes towards their target molecules.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction
Data Presentation: Reaction Yields
The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling of a derivative, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, with various arylboronic acids. While not a direct coupling of this compound, this data provides valuable insights into the expected reactivity and yields with different coupling partners.[1]
Table 1: Suzuki-Miyaura Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-Chloro-4-fluorophenylboronic acid | N-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylpyrazine-2-carboxamide | 60 |
| 2 | 4-Methoxyphenylboronic acid | N-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-3-methylpyrazine-2-carboxamide | 85 |
| 3 | 3,5-Dimethoxyphenylboronic acid | N-(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)-3-methylpyrazine-2-carboxamide | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | N-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)-3-methylpyrazine-2-carboxamide | 70 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for the specific reaction of this compound with various aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on a reported procedure for the coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with arylboronic acids and serves as a robust starting point.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate (K₃PO₄), 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 10:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%), and potassium phosphate (2.0 equiv).
-
Seal the Schlenk tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: Typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocol for Suzuki Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids. The resulting N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives are of significant interest in medicinal chemistry, with demonstrated potential as antibacterial agents and alkaline phosphatase inhibitors.[3] The pyrazine carboxamide scaffold is a vital heterocyclic motif found in numerous pharmaceuticals.[4][5]
The protocol outlined below is based on established literature procedures and provides a robust starting point for the synthesis of a diverse library of compounds for drug discovery and development.[3]
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and yields for the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids to synthesize derivatives (5a-5d).[3]
| Entry | Aryl Boronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5a | Phenylboronic acid | N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 78 |
| 5b | p-Tolylboronic acid | N-(3,4'-dimethyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 82 |
| 5c | (4-Methoxyphenyl)boronic acid | N-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 85 |
| 5d | (4-(Trifluoromethyl)phenyl)boronic acid | N-(3-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 75 |
Experimental Protocols
Synthesis of Starting Material: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Materials:
-
Pyrazine-2-carboxylic acid
-
4-Bromo-3-methylaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 50 mL of DCM, 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 2.0 mmol).[3]
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.[3]
-
Once the mixture reaches 0 °C, add DCC (1.1 eq, 11 mmol) and establish an inert atmosphere (e.g., argon or nitrogen).[3]
-
Remove the ice bath and allow the reaction to proceed at room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[3]
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
-
Aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a dried Schlenk tube equipped with a magnetic stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), the desired aryl boronic acid (1.0 equiv, 1 mmol), Pd(PPh₃)₄ (0.05 equiv, 5 mol%), and K₃PO₄ (2.0 equiv, 2 mmol).[3]
-
Seal the Schlenk tube and create an inert atmosphere by evacuating and backfilling with argon or nitrogen.[1]
-
Add 8.25 mL of a degassed 10:1 mixture of 1,4-dioxane and water via syringe.[3]
-
Heat the reaction mixture to 90 °C and stir for 24 hours.[3]
-
Monitor the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide derivative.[1]
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: (4-Bromo-3-methylphenyl)boronic acid in the Synthesis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-methylphenyl)boronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1] One of its most significant applications is in the Suzuki-Miyaura coupling reaction for the synthesis of substituted pyrimidines.[2][3][4] Pyrimidine scaffolds are of great interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[5][6][7][8] The use of this compound allows for the introduction of the 4-bromo-3-methylphenyl moiety onto a pyrimidine core, providing a key intermediate for further functionalization and the development of novel drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines using this compound via the Suzuki-Miyaura cross-coupling reaction.
Reaction Principle
The core of this application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between an organoboron compound (boronic acid or its ester) and an organohalide.[3][4] The reaction is catalyzed by a palladium complex and requires a base. The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[3]
Experimental Protocols
This section details the experimental procedures for the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine. The following protocol is a representative example and may require optimization for different substituted pyrimidines.
General Procedure for the Synthesis of 2-chloro-4-(4-bromo-3-methylphenyl)pyrimidine
A typical experimental workflow for this synthesis is outlined below.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Phosphate (K3PO4) or Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
To a dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the reaction vessel.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-chloro-4-(4-bromo-3-methylphenyl)pyrimidine.
Data Presentation
The following tables summarize typical quantitative data obtained from Suzuki-Miyaura coupling reactions for the synthesis of substituted pyrimidines.
Table 1: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K3PO4 | 1,4-Dioxane/H2O | 90 | 8 | 85 |
| 2 | Na2CO3 | 1,4-Dioxane/H2O | 90 | 8 | 78 |
| 3 | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 8 | 82 |
| 4 | K3PO4 | Toluene/H2O | 100 | 6 | 75 |
| 5 | K3PO4 | DME/H2O | 85 | 12 | 80 |
Table 2: Substrate Scope with Various Halogenated Pyrimidines
| Entry | Pyrimidine Substrate | Product | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | 2-Chloro-4-(4-bromo-3-methylphenyl)pyrimidine | 85 |
| 2 | 4,6-Dichloropyrimidine | 4-Chloro-6-(4-bromo-3-methylphenyl)pyrimidine | 88 |
| 3 | 2-Chloro-5-fluoropyrimidine | 2-(4-Bromo-3-methylphenyl)-5-fluoropyrimidine | 79 |
| 4 | 5-Bromo-2-chloropyrimidine | 5-Bromo-2-(4-bromo-3-methylphenyl)pyrimidine | 72 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway in organometallic chemistry.
Conclusion
This compound is a highly effective reagent for the synthesis of substituted pyrimidines via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust starting point for researchers in medicinal chemistry and drug development. The reaction conditions can be optimized for various substituted pyrimidines, and the resulting products serve as valuable intermediates for the synthesis of complex molecules with potential therapeutic applications. The mild reaction conditions and broad functional group tolerance make this a preferred method for C-C bond formation in modern organic synthesis.[2]
References
- 1. This compound [myskinrecipes.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. heteroletters.org [heteroletters.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions Involving (4-Bromo-3-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides detailed guidance on the selection of appropriate ligands for the successful Suzuki coupling of (4-Bromo-3-methylphenyl)boronic acid with various aryl and heteroaryl partners. The choice of ligand is critical for achieving high yields and reaction rates, particularly when dealing with sterically hindered or electronically challenging substrates. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have proven to be highly effective in promoting these challenging couplings.[2][3]
Ligand Selection Strategy
The successful Suzuki coupling of this compound, an ortho-substituted arylboronic acid, with an aryl halide is critically dependent on the choice of phosphine ligand for the palladium catalyst. The methyl group adjacent to the boronic acid introduces steric hindrance, which can impede the transmetalation step of the catalytic cycle. Therefore, ligands that promote a fast rate of oxidative addition and facilitate the subsequent transmetalation are essential.
Bulky, electron-rich monophosphine ligands are generally the preferred choice for this type of transformation.[2] These ligands stabilize the catalytically active monoligated palladium species, which is believed to be a key intermediate in the catalytic cycle for sterically demanding substrates.[2] The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl bromide.[4]
Several classes of ligands have demonstrated high efficacy in Suzuki couplings of sterically hindered aryl halides and boronic acids. The most prominent among these are the dialkylbiaryl phosphine ligands developed by the Buchwald group, such as SPhos and XPhos.[5][6][7][8] These ligands have shown unprecedented activity, allowing reactions to be performed at low catalyst loadings and often at room temperature.[2][7]
Catalytic Cycle and Ligand Role
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][9] The ligand plays a crucial role in each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Ligands and Performance Data
For the Suzuki coupling of this compound, ligands that have demonstrated high performance with other sterically hindered aryl bromides are recommended. The following table summarizes representative data for relevant ligand classes. While specific data for this compound is not extensively published, the performance with structurally similar substrates provides a strong indication of their suitability.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | >95 | Excellent for hindered substrates.[2][7] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | >95 | Broad applicability for aryl chlorides and bromides.[8] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 100 | >90 | Effective for a wide range of substrates. |
| tBuXPhos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 110 | >90 | Useful for particularly challenging couplings. |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | >90 | Air-stable and effective ligand. |
Note: The data presented is compiled from various sources with different reaction conditions and substrates, and should be used as a qualitative guide.[1]
Experimental Protocols
Below are general experimental protocols for a Suzuki-Miyaura cross-coupling reaction involving this compound. These can be adapted based on the specific coupling partner and laboratory equipment.
General Procedure 1: Standard Conditions
This protocol is suitable for a wide range of aryl and heteroaryl halides.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the chosen phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure 2: Microwave Conditions
Microwave-assisted synthesis can significantly reduce reaction times.
-
Reaction Setup: In a microwave vial, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv), and a base (e.g., 2 M K₂CO₃, 10 equiv) in a suitable solvent like N,N-Dimethylacetamide (DMA).[10]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 150 °C for 20 minutes.[10]
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[10]
Ligand Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate ligand for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-Bromo-3-methylphenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Bromo-3-methylphenyl)boronic acid.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, a sterically hindered substrate.
Question: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?
Answer:
Low yields or reaction failures with sterically hindered boronic acids like this compound are common and can often be attributed to several factors. The steric hindrance from the ortho-methyl group can impede key steps in the catalytic cycle. Here are the most likely causes and their solutions:
-
Inefficient Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may not be effective for this type of challenging substrate. The bulky nature of the boronic acid requires a more active catalytic system to facilitate the reaction.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive palladium(0) species, which is crucial for the oxidative addition of the aryl bromide and accelerates the reductive elimination step.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor reaction rates and the prevalence of side reactions.
-
Solution: For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective. In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ or aqueous NaOH may be necessary. It is highly recommended to screen a few different base and solvent combinations to determine the optimal conditions for your specific coupling partners.
-
-
Presence of Oxygen: Palladium(0) catalysts are highly sensitive to atmospheric oxygen. Contamination can lead to catalyst deactivation through oxidation and promote the unwanted homocoupling of the boronic acid.
-
Solution: Ensure that all solvents are thoroughly degassed and the reaction is set up under an inert atmosphere (Argon or Nitrogen). This can be achieved by bubbling an inert gas through the solvent and using Schlenk line techniques.
-
-
Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product.
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Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It is often exacerbated by high temperatures and certain bases. Using fresh, high-purity boronic acid and carefully optimized reaction conditions can minimize this.
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Dehalogenation: The aryl bromide can be reduced to the corresponding arene. Switching to a less reactive aryl halide (e.g., from iodide to bromide or chloride) can sometimes reduce dehalogenation.
-
Homocoupling: The dimerization of the boronic acid can occur, especially in the presence of oxygen or if the transmetalation step is slow.
-
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my Suzuki coupling with this compound gives a low yield?
A1: Start with a systematic check of your reagents and reaction setup:
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Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can be prone to dehydration to form boroxines or decomposition upon prolonged storage. Use fresh, high-purity reagents whenever possible.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Ensure your catalyst and ligand are fresh and have been stored correctly.
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Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of the base is also important.
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Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
Q2: How can I minimize protodeboronation of this compound?
A2: Protodeboronation is a common side reaction. Here are some strategies to mitigate it:
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Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases or anhydrous conditions can help.
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Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.
Q3: What are the best practices for setting up a Suzuki coupling reaction with this substrate?
A3: A well-executed experimental setup is key to success.
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Degassing: Thoroughly degas all solvents (including water, if used) by bubbling with an inert gas for at least 30 minutes or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of argon or nitrogen.
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Order of Addition: Typically, the aryl halide, boronic acid, base, and ligand are added to the flask first. The solvent is then added, followed by degassing of the mixture. The palladium catalyst is usually added last under a positive flow of inert gas.
Q4: Can microwave irradiation improve the yield and reaction time?
A4: Yes, microwave-assisted Suzuki coupling can be very effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading. This is particularly useful for challenging substrates like this compound.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of Suzuki coupling reactions involving sterically hindered aryl bromides and boronic acids, providing a guide for optimizing reactions with this compound.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Anisoleboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | Dioxane | 80 | 12 | 92 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 78 |
| 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 85 |
| 4-Formylphenylboronic acid | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 90 |
Experimental Protocols
Standard Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound.
Materials:
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This compound (1.2 equiv)
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Aryl halide (1.0 equiv)
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Pd(PPh₃)₄ (3 mol%)
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Sodium carbonate (Na₂CO₃) (2.0 equiv)
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Toluene/Ethanol/Water (4:1:1)
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Schlenk flask or sealed vial
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Magnetic stirrer
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and sodium carbonate.
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Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
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Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture via syringe.
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Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Optimized Experimental Protocol for Hindered Substrates
This protocol is recommended for achieving higher yields with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
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XPhos (3.3 mol%)
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Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, potassium phosphate, Pd₂(dba)₃, and XPhos to a dry Schlenk flask with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous and degassed 1,4-dioxane.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite, and wash the Celite with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Troubleshooting Suzuki Reactions with (4-Bromo-3-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Bromo-3-methylphenyl)boronic acid. Due to the steric hindrance from the ortho-methyl group, this substrate can present unique challenges, leading to low product yields. This guide offers structured advice to overcome these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no conversion of my starting materials. What are the primary causes and how can I improve my yield?
A1: Low conversion in Suzuki reactions with sterically hindered boronic acids like this compound is a common issue. The steric bulk of the ortho-methyl group can impede key steps in the catalytic cycle.
Potential Causes & Solutions:
-
Inefficient Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may be ineffective for sterically demanding substrates. The bulky nature of the boronic acid requires a catalyst system that can accommodate it.
-
Troubleshooting: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often successful in these cases.[1]
-
-
Suboptimal Base Selection: The choice of base is critical for the activation of the boronic acid to facilitate the transmetalation step. For sterically hindered boronic acids, the base needs to be strong enough to form the boronate anion but not so harsh as to cause significant side reactions.
-
Inappropriate Solvent Choice: The solvent must solubilize all reaction components and stabilize the catalytic species.
-
Low Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.
-
Troubleshooting: If your reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase (e.g., to 100-110 °C) may improve the reaction rate and yield. However, be cautious of excessive heat, which can lead to catalyst decomposition.
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Q2: I am observing significant formation of side products, particularly homocoupling of the boronic acid and protodeboronation. How can I minimize these unwanted reactions?
A2: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions that reduce the yield of the desired cross-coupled product.
Strategies to Minimize Side Reactions:
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Protodeboronation:
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Use a More Stable Boron Reagent: Convert the this compound to a more stable boronate ester, such as a pinacol ester.[1] Boronate esters often exhibit a "slow-release" of the boronic acid into the reaction mixture, which keeps its concentration low and minimizes decomposition pathways like protodeboronation.[1]
-
Anhydrous Conditions: While some water can be beneficial, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can mitigate this.
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Milder Base: A very strong base can accelerate protodeboronation. Using a milder base like KF might be advantageous.
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-
Homocoupling:
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Thorough Degassing: Oxygen can promote the homocoupling of both the boronic acid and the aryl halide.[4] It is crucial to thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.
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Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) can favor the cross-coupling reaction over the homocoupling of the aryl halide.[1]
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Use a Pd(0) Source: Some Pd(II) precatalysts can promote homocoupling during their in-situ reduction to the active Pd(0) species. Using a direct Pd(0) source or a pre-catalyst that rapidly forms Pd(0) can sometimes reduce this side reaction.[4]
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Q3: My product appears to be a complex mixture that is difficult to purify. What are the likely impurities and how can I improve the purification process?
A3: Difficult purification is often due to the presence of closely eluting side products and residual starting materials.
Common Impurities and Purification Tips:
-
Biphenyl Homocoupling Product: The symmetrical biaryl product from the homocoupling of this compound can be a major impurity.
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Debrominated Starting Material: Protodeboronation of the starting material will lead to 3-methyl-bromobenzene.
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Residual Boronic Acid and its Anhydrides (Boroxines): Boronic acids can be challenging to remove completely.
-
Purification Strategy:
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted boronic acid.
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Column Chromatography: Careful column chromatography on silica gel is typically required. A shallow solvent gradient can help to separate the desired product from closely eluting impurities.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.
-
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the effect of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura reactions with sterically hindered substrates, providing a basis for optimization.
Table 1: Effect of Catalyst and Ligand on Yield for Sterically Hindered Couplings
| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| Pd₂(dba)₃ (1 mol%) | P(t-Bu)₃ (2 mol%) | Aryl Chloride | Phenylboronic acid | KF | Toluene | RT | High |
| PdCl₂(dppf) (3 mol%) | - | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | Moderate to High |
| Pd-PEPPSI-IPr (2 mol%) | - | Aryl Halide | 2-Methylpropylboronic acid | Cs₂CO₃ | Toluene | 110 | High |
Data compiled from various sources on Suzuki-Miyaura couplings of sterically hindered or challenging substrates.[1][5]
Table 2: Effect of Base and Solvent on Yield
| Base (equivalents) | Solvent System | Aryl Halide | Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |
| K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | 100 | 95 |
| Cs₂CO₃ (2.0) | 1,4-Dioxane | Aryl Halide | 2-Methylpropylboronic acid | Pd-PEPPSI-IPr | 110 | High |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) | 80 | Moderate to High |
| KF (3.0) | THF | Aryl Halide | Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | RT | High |
Data compiled from various sources on Suzuki-Miyaura couplings.[1][5]
Experimental Protocols
Representative Protocol for Suzuki Coupling with this compound
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting the Vessel: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
Technical Support Center: Suzuki Coupling with Substituted Phenylboronic Acids
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki coupling reactions with substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki coupling with substituted phenylboronic acids?
A1: The three most prevalent side reactions are:
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Homocoupling: The dimerization of the phenylboronic acid to form a symmetrical biaryl.
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Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[1]
-
Dehalogenation: The replacement of the halogen on the coupling partner with a hydrogen atom.
Q2: I am observing a significant amount of a symmetrical biaryl byproduct. What is causing this, and how can I minimize it?
A2: This byproduct is due to the homocoupling of your phenylboronic acid. This is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the homocoupling.
Troubleshooting Homocoupling:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) and maintain the reaction under a positive pressure of an inert gas.
-
Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient and lead to residual Pd(II). Consider using a precatalyst that readily forms Pd(0), such as Pd(PPh₃)₄ or a Buchwald precatalyst.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling pathway over homocoupling.
-
Slow Addition of Boronic Acid: Adding the phenylboronic acid solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.
Q3: My desired product yield is low, and I've identified the formation of a byproduct where the boronic acid group is replaced by hydrogen. What is this side reaction, and how can I prevent it?
A3: This is protodeboronation, a common side reaction, particularly with electron-rich or sterically hindered phenylboronic acids.[1] The presence of water and the choice of base can significantly influence the extent of this side reaction.
Troubleshooting Protodeboronation:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base such as K₃PO₄, K₂CO₃, or CsF.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation. Ensure your solvents and reagents are dry.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[3] You can either use the pre-formed boronic ester or generate it in situ.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired Suzuki coupling.
Q4: I am seeing a byproduct where the halogen on my aryl halide has been replaced by a hydrogen atom. What is causing this dehalogenation?
A4: Dehalogenation is a side reaction where the aryl halide is reduced. This can occur via a hydride transfer to the palladium center, followed by reductive elimination. The source of the hydride can be the solvent (e.g., alcohols), the base, or other components in the reaction mixture.[3]
Troubleshooting Dehalogenation:
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred.
-
Base Selection: The choice of base can influence the rate of dehalogenation. It is often a matter of screening different bases to find the optimal one for your specific substrates.
-
Ligand Effects: The use of appropriate ligands can sometimes suppress dehalogenation by promoting the desired catalytic cycle.
-
Protecting Groups: In some cases, particularly with N-H containing heterocycles, dehalogenation can be suppressed by protecting the nitrogen atom.[4]
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific substrates and reaction conditions. The following tables provide some representative data.
Table 1: Influence of Substituents on Protodeboronation Yield
| Phenylboronic Acid Substituent | Reaction Time (h) | Yield of Protodeboronation Product (%) |
| 4-OCH₃ | 1 | 92 |
| 4-CH₃ | 2 | 88 |
| H | 4 | 85 |
| 4-Cl | 5 | 85 |
| 4-Br | 8 | 71 |
| 4-NO₂ | 12 | 65 |
| 2-COOH | 2 | 52 |
Reaction conditions: Phenylboronic acid in the presence of a protic source.
Table 2: Effect of Oxygen on Homocoupling
| Condition | Homocoupling Product Yield (%) |
| Reaction run under air | Can be significant |
| Reaction degassed with N₂ sparge | Nearly complete exclusion |
Data synthesized from qualitative descriptions in the provided search results.[5]
Detailed Experimental Protocols
Protocol 1: Minimizing Homocoupling via Rigorous Degassing and Pd(0) Catalyst
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 10:1 dioxane/water, 5 mL) via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suppressing Protodeboronation using a Boronic Ester and Anhydrous Conditions
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the corresponding phenylboronic acid pinacol ester (1.2 mmol), an anhydrous base (e.g., finely powdered K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% and SPhos, 0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizations
Suzuki Coupling Catalytic Cycle
References
Preventing protodeboronation of (4-Bromo-3-methylphenyl)boronic acid
Welcome to the technical support center for (4-Bromo-3-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the common issue of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: High Levels of Protodeboronation
If you are observing significant formation of 1-bromo-2-methylbenzene, the protodeboronated byproduct of this compound, consult the following guide.
Problem: Low yield of desired product, high percentage of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-bromo-2-methylbenzene. This side reaction is problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupling product and complicating purification.[1][2]
Q2: What are the primary causes of protodeboronation?
A2: Protodeboronation is influenced by several factors, including:
-
pH: The reaction can be catalyzed by both acids and bases.[1] For many arylboronic acids, the rate of protodeboronation is highest at elevated pH due to the formation of the more reactive arylboronate anion.[3][4]
-
Water: The presence of water or other protic solvents can serve as the proton source for this undesired reaction.[5]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[5]
-
Reaction Time: Longer exposure to harsh reaction conditions increases the likelihood of protodeboronation.
-
Catalyst Activity: If the desired catalytic reaction (e.g., Suzuki coupling) is slow, the boronic acid has more time to decompose.[5]
Q3: How does the choice of base affect the stability of this compound?
A3: The base is crucial for activating the boronic acid for transmetalation in Suzuki couplings, but strong bases, especially in aqueous media, can significantly accelerate protodeboronation.[6] Milder bases are generally preferred to minimize this side reaction.
Q4: Are boronic esters of this compound more stable?
A4: Generally, converting a boronic acid to its pinacol or MIDA (N-methyliminodiacetic acid) ester can increase its stability and shelf-life.[1][7] However, it is important to note that esterification does not always guarantee complete stability, as the ester can hydrolyze back to the boronic acid under the reaction conditions, which then undergoes protodeboronation.[3] The use of MIDA boronates in a "slow-release" strategy can be particularly effective in minimizing the concentration of the free boronic acid, thereby suppressing protodeboronation.[1]
Q5: How can I monitor the extent of protodeboronation during my reaction?
A5: You can monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS or ¹H NMR. By comparing the integration of signals corresponding to the desired product and the protodeboronated byproduct (1-bromo-2-methylbenzene), you can quantify the extent of this side reaction.[2]
Quantitative Data Summary
The following tables provide plausible quantitative data on the effect of different reaction parameters on the extent of protodeboronation of this compound in a model Suzuki-Miyaura coupling reaction with 4-iodoanisole. This data is intended to be illustrative and may not be directly transferable to all systems.
Table 1: Effect of Base on Protodeboronation
| Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Protodeboronation (%) |
| NaOH | Dioxane/H₂O (4:1) | 100 | 12 | 45 | 50 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85 | 10 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 | 18 |
| CsF | Dioxane | 100 | 12 | 90 | <5 |
| Et₃N | Dioxane/H₂O (4:1) | 100 | 12 | 20 | 75 |
Reaction Conditions: this compound (1.2 equiv), 4-iodoanisole (1.0 equiv), Pd(PPh₃)₄ (2 mol%).
Table 2: Effect of Solvent and Temperature on Protodeboronation
| Solvent System | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Protodeboronation (%) |
| Dioxane/H₂O (4:1) | 100 | 12 | 78 | 18 |
| Dioxane/H₂O (4:1) | 80 | 18 | 82 | 12 |
| Toluene/H₂O (10:1) | 100 | 12 | 75 | 20 |
| 2-MeTHF (anhydrous) | 80 | 18 | 92 | <5 |
| DMF | 120 | 8 | 60 | 35 |
Reaction Conditions: this compound (1.2 equiv), 4-iodoanisole (1.0 equiv), K₂CO₃ (2.0 equiv), Pd(PPh₃)₄ (2 mol%).
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 equivalents, finely powdered)
-
Anhydrous solvent (e.g., Dioxane or 2-MeTHF)
Procedure:
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR
This protocol can be used to quantify the extent of protodeboronation in a trial reaction.
Materials:
-
This compound
-
Base
-
Solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a stock solution of an internal standard in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, set up a small-scale reaction mimicking your planned coupling conditions (boronic acid, base, solvent) but omitting the aryl halide and palladium catalyst. Add a known amount of the internal standard stock solution.
-
Data Acquisition: Take an initial ¹H NMR spectrum (t=0). Heat the NMR tube to the desired reaction temperature and acquire spectra at regular intervals.
-
Analysis: By comparing the integration of a characteristic peak of this compound with the growing peak of the protodeboronated product (1-bromo-2-methylbenzene) and the constant peak of the internal standard, you can determine the rate and extent of protodeboronation under those conditions.
Signaling Pathways and Workflows
References
Technical Support Center: Minimizing Homocoupling of (4-Bromo-3-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the undesired homocoupling of (4-Bromo-3-methylphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions. This unwanted side reaction can significantly decrease the yield of the desired biaryl product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl byproduct (3,3'-dimethyl-4,4'-dibromobiphenyl). This process is problematic as it consumes the boronic acid, leading to a reduced yield of the intended cross-coupled product.[1][2] Furthermore, the resulting homocoupled dimer is often structurally similar to the desired product, which can make purification challenging.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main factors that promote the homocoupling of arylboronic acids are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo reductive elimination with two molecules of the boronic acid to produce the homocoupled product.[3]
Q3: How can I detect the formation of the homocoupled byproduct in my reaction?
A3: The presence of the homocoupled byproduct can be identified by analyzing the crude reaction mixture using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled product will appear as a distinct spot or peak, and its mass will correspond to the symmetrical dimer of this compound.
Q4: Are there specific reaction parameters that I should pay close attention to when using this compound?
A4: Yes, beyond the general considerations for Suzuki-Miyaura couplings, the electronic and steric properties of this compound warrant attention. The presence of both a bromo and a methyl group on the phenyl ring can influence its reactivity. Careful optimization of the base, ligand, and solvent system is crucial to favor the desired cross-coupling pathway over homocoupling.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing the homocoupling of this compound.
Issue 1: Significant Formation of Homocoupled Byproduct
If you observe a substantial amount of the symmetrical dimer in your reaction, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for minimizing homocoupling.
Step 1: Enhance Deoxygenation Protocol
-
Problem: Dissolved oxygen is a primary culprit in promoting homocoupling.
-
Solution: Implement a rigorous deoxygenation procedure for your solvent and reaction mixture.
-
Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles.
-
Inert Gas Sparging: Alternatively, sparge the solvent and the reaction mixture with a stream of inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes prior to adding the catalyst.
-
Step 2: Evaluate Palladium Source
-
Problem: Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product.
-
Solution:
-
Switch to a Pd(0) Source: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Use Pre-formed Catalysts: Employ air-stable Pd(0) precatalysts that do not require an in-situ reduction step.
-
Step 3: Optimize Base and Ligand Selection
-
Problem: The choice of base and ligand significantly influences the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution:
-
Base: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases such as NaOH, which can sometimes promote homocoupling. The base should be finely ground and anhydrous for non-aqueous reactions.
-
Ligand: Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can accelerate the reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.
-
Step 4: Adjust Reaction Conditions
-
Problem: Suboptimal reaction temperature and concentration can favor the homocoupling side reaction.
-
Solution:
-
Temperature: While higher temperatures often increase reaction rates, excessive heat can lead to catalyst decomposition and increased side reactions. Try lowering the reaction temperature.
-
Slow Addition: A high instantaneous concentration of the boronic acid can favor homocoupling. Consider adding the this compound solution slowly to the reaction mixture using a syringe pump.
-
Issue 2: Low Yield of the Desired Cross-Coupled Product
A low yield can be a direct consequence of significant homocoupling. Addressing the points in Issue 1 should improve the yield. If the yield remains low after minimizing homocoupling, consider the following:
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a different, more robust catalyst. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or adding a small amount of fresh catalyst. |
| Protodeborylation | The C-B bond can be cleaved by acidic protons. Ensure the reaction is not overly acidic and consider using anhydrous conditions. |
Experimental Protocols
The following are general starting protocols that should be optimized for your specific coupling partners.
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol incorporates several best practices to suppress the homocoupling of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if not using a pre-ligated catalyst)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, and the palladium catalyst/ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture. For sensitive substrates, slow addition via a syringe pump is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Technical Support Center: Optimizing Suzuki Coupling with (4-Bromo-3-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Bromo-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges and optimize reaction outcomes, with a focus on the critical role of the base.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound.
Question: My Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?
Answer:
When encountering low or no product formation, a systematic evaluation of the reaction components is crucial. The primary aspects to check are:
-
Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active. Pd(0) is the active catalytic species. If a Pd(II) precatalyst is used, it must be effectively reduced in situ.[1] The presence of oxygen can lead to catalyst decomposition and is a common cause of low yields.[2]
-
Reagent Quality: Verify the purity and stability of the this compound and the coupling partner. Boronic acids can degrade over time, especially if not stored properly.
-
Base Selection and Strength: The choice and amount of base are critical. An inappropriate base can lead to failed reactions. For instance, weaker bases may not be sufficient to promote transmetalation, while overly strong bases can cause unwanted side reactions.
-
Solvent and Degassing: Ensure the solvent is of appropriate quality and has been thoroughly degassed to remove oxygen. Oxygen can lead to the undesirable homocoupling of the boronic acid.[2][3]
-
Reaction Temperature: The reaction temperature may be too low for the specific substrates and catalyst system. A modest increase in temperature can sometimes significantly improve the reaction rate and yield.
Question: I am observing significant amounts of a byproduct that appears to be the deborylated starting material (3-methylbromobenzene). What is causing this and how can it be prevented?
Answer:
This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. It is a common issue, particularly with electron-rich boronic acids or under harsh reaction conditions.[2]
-
Cause: The primary cause is the presence of a proton source (often water) in combination with a strong base. Strong bases in aqueous media can accelerate this undesired reaction.[1]
-
Solutions:
-
Use a Milder Base: Switching from a strong base like NaOH or K₃PO₄ to a milder one such as K₂CO₃ or KF can reduce the rate of protodeboronation.[1]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly minimize this side reaction by eliminating the primary proton source.[1]
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, before the coupling reaction.[1][2]
-
Question: My reaction mixture is turning black, and I am getting a poor yield. What does this indicate?
Answer:
The formation of a black precipitate is often indicative of the palladium catalyst decomposing to form palladium black.[4] While a color change to dark brown or black is common in many Suzuki couplings, excessive precipitation of palladium black suggests catalyst instability and a loss of catalytic activity.
-
Potential Causes:
-
The presence of oxygen.
-
The reaction temperature is too high for the chosen catalyst/ligand system.
-
The ligand is not effectively stabilizing the palladium nanoparticles.
-
-
Recommendations:
-
Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Consider lowering the reaction temperature.
-
Screen different phosphine ligands that may offer better stabilization to the palladium center. Bulky, electron-rich ligands are often effective.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which bases are typically recommended for Suzuki coupling with aryl bromides like the one in this compound?
A1: A variety of inorganic and organic bases can be used. Inorganic bases are most common.[5] For aryl bromides, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6][7] The optimal base often depends on the specific coupling partner and the solvent system used. Stronger bases like K₃PO₄ are often effective for less reactive substrates.[6]
Q2: What is the role of the base in the Suzuki coupling catalytic cycle?
A2: The base plays a crucial role primarily in the transmetalation step. There are two generally accepted pathways for its action:[5]
-
Boronate Pathway: The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex. This complex then readily transfers its organic group to the palladium(II) center.[5]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This intermediate then reacts with the neutral boronic acid to facilitate the transmetalation.[5]
Q3: Can water in the reaction mixture be problematic?
A3: While many Suzuki coupling reactions are performed in aqueous solvent mixtures, water can be a double-edged sword. It can help to dissolve inorganic bases and facilitate the formation of the active catalytic species. However, as mentioned in the troubleshooting guide, it can also act as a proton source, leading to protodeboronation, especially with stronger bases.[1][8] If this side reaction is an issue, switching to anhydrous conditions is recommended.[1]
Q4: How do I choose between different inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃?
A4: The choice often comes down to a balance of reactivity, cost, and the sensitivity of your substrates.
-
K₂CO₃: A good starting point. It is a moderately strong base that is effective in many cases and is relatively inexpensive.[2][6]
-
K₃PO₄: A stronger, non-nucleophilic base that can be particularly effective for more challenging couplings, including those with nitrogen-rich heterocycles.[9]
-
Cs₂CO₃: A highly effective base, often giving superior results, but it is also more expensive. It is a good choice when other bases have failed.[6][10]
Data Presentation: Effect of Base on Suzuki Coupling Yield
The following table summarizes the effect of different inorganic bases on the yield of a Suzuki coupling reaction between a structurally similar boronic acid, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, and 4-bromoanisole. This data illustrates the significant impact of base selection on reaction outcome.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
| 4 | Na₂CO₃ | DMA | Fe₃O₄@SiO₂/Pd(II)-N₂O₂ (1 mol%) | 100 | 24 | 94 |
| 5 | K₂CO₃ | DMA | Fe₃O₄@SiO₂/Pd(II)-N₂O₂ (1 mol%) | 100 | 24 | 91 |
| 6 | NaHCO₃ | DMA | Fe₃O₄@SiO₂/Pd(II)-N₂O₂ (1 mol%) | 100 | 24 | 76 |
| Data for entries 1-3 is for the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole.[6] Data for entries 4-6 is for the coupling of 4-bromoacetophenone with phenylboronic acid.[11] |
Experimental Protocols
Below is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide using potassium phosphate as the base.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ikm.org.my [ikm.org.my]
Technical Support Center: Suzuki Reactions with (4-Bromo-3-methylphenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals utilizing (4-Bromo-3-methylphenyl)boronic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and resolve common issues, with a particular focus on the critical role of solvent selection.
Solvent Effects on Reaction Outcomes: Data Presentation
The choice of solvent is a critical parameter in the Suzuki-Miyaura reaction, significantly influencing reaction yield, rate, and purity. The polarity and protic/aprotic nature of the solvent system can affect catalyst stability, reagent solubility, and the mechanism of the catalytic cycle. Below is a summary of typical outcomes when using this compound with a generic aryl halide partner under standardized conditions (e.g., Pd(PPh₃)₄ catalyst, K₃PO₄ base).
| Solvent System | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | 12 | ~92% | A robust and commonly used system that provides good solubility for both organic and inorganic reagents.[1] |
| Toluene / H₂O (4:1) | 12-24 | 85-95% | Another effective biphasic system, particularly for less polar substrates. Vigorous stirring is essential. |
| Tetrahydrofuran (THF) / H₂O (4:1) | 12-24 | 80-90% | A versatile solvent mixture, though THF's lower boiling point may limit reaction temperatures. |
| N,N-Dimethylformamide (DMF) | 8-16 | 75-85% | A polar aprotic solvent often used for challenging couplings, but can be a source of impurities and is more difficult to remove. |
| Ethanol (EtOH) / H₂O (1:1) | 12-24 | 70-85% | A "greener" solvent option. The protic nature can sometimes facilitate the reaction but may also promote side reactions like protodeboronation. |
| Water (with water-soluble catalyst/ligand) | 24-48 | Variable | An environmentally friendly option, but yields are highly dependent on the solubility of the coupling partners and the specific catalyst system used. |
Note: The yields presented are typical and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and temperature used.
Troubleshooting Guide
Encountering issues with your Suzuki reaction? This guide addresses common problems, with a focus on solvent-related causes and solutions.
| Issue | Potential Solvent-Related Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Poor solubility of reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent. - Catalyst deactivation: Some solvents can interact with and deactivate the palladium catalyst. - Protodeboronation: Protic solvents (like alcohols or excess water) can lead to the cleavage of the C-B bond, especially at elevated temperatures. | - Switch to a biphasic solvent system like Dioxane/H₂O or Toluene/H₂O to improve solubility of all components. Ensure vigorous stirring. - If using a polar aprotic solvent like DMF, ensure it is anhydrous and properly degassed. - If protodeboronation is suspected, switch to an aprotic solvent system or use a milder base. Consider using the boronic ester form of your reagent for increased stability.[2] |
| Formation of Side Products (e.g., Homocoupling) | - Presence of oxygen: Inadequate degassing of the solvent allows oxygen to promote the homocoupling of the boronic acid. - High reaction temperature: Some solvents with high boiling points may allow for temperatures that accelerate side reactions. | - Thoroughly degas all solvents (including water) by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. - If homocoupling is prevalent, try running the reaction at a lower temperature for a longer period. |
| Incomplete Reaction / Stalled Reaction | - Biphasic reaction with poor mixing: In systems like Toluene/H₂O, insufficient stirring can limit the interaction between reagents in the different phases. - Solvent not optimal for the specific ligand: The chosen solvent may not be ideal for the solubility or stability of the palladium-ligand complex. | - Increase the stirring rate to ensure a fine emulsion is formed in biphasic systems. A phase-transfer catalyst can also be beneficial.[3] - Screen a different solvent system. For example, if a reaction stalls in THF, a switch to dioxane or toluene might be effective. |
| Difficulty in Product Purification | - High-boiling point solvent: Solvents like DMF or DMSO can be difficult to remove completely from the final product. | - If possible, choose a lower-boiling point solvent like THF or toluene. - If a high-boiling solvent is necessary, perform a thorough aqueous workup and consider techniques like lyophilization or azeotropic distillation with a lower-boiling solvent to aid removal. |
Troubleshooting Workflow Diagram
References
Catalyst deactivation in Suzuki coupling of (4-Bromo-3-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during the Suzuki-Miyaura cross-coupling of (4-Bromo-3-methylphenyl)boronic acid. This resource is intended for researchers, scientists, and drug development professionals to facilitate the optimization of their synthetic protocols.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions to overcome common experimental hurdles.
Q1: My Suzuki coupling reaction is sluggish or fails to go to completion. What are the likely causes and how can I improve the conversion?
A1: Low or incomplete conversion is a frequent issue in Suzuki coupling reactions and can be attributed to several factors related to catalyst deactivation.
-
Possible Causes:
-
Catalyst Poisoning: Trace impurities in reagents or solvents can poison the palladium catalyst. The boronic acid itself, if impure, can be a source of catalyst poisons.
-
Incomplete Catalyst Activation: If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species.
-
Low Reaction Temperature: The reaction temperature may be insufficient to drive the catalytic cycle, particularly the oxidative addition or reductive elimination steps.
-
Formation of Inactive Palladium Black: The active palladium catalyst can agglomerate into inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.[1]
-
Protodeboronation of the Boronic Acid: The this compound may be degrading under the reaction conditions, reducing the concentration of the active coupling partner.
-
-
Solutions:
-
Ensure Reagent and Solvent Purity: Use high-purity, degassed solvents and fresh, high-quality reagents. If impurities are suspected, consider filtering the solvent through a plug of activated alumina.
-
Optimize Catalyst System: If using a Pd(II) source like Pd(OAc)₂, consider adding a reducing agent or switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. Alternatively, employing robust Buchwald-type precatalysts can be beneficial.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10 °C. However, be mindful that excessive heat can accelerate catalyst decomposition.
-
Improve Ligand Stabilization: Ensure an adequate ligand-to-palladium ratio. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can stabilize the catalytic species and prevent agglomeration.
-
Mitigate Protodeboronation: Employ milder bases like K₃PO₄ or KF, or consider converting the boronic acid to a more stable pinacol ester derivative.
-
Q2: I am observing significant formation of a debrominated byproduct from my aryl bromide starting material. What is causing this and how can I prevent it?
A2: The formation of a dehalogenated (in this case, debrominated) byproduct is a common side reaction in Suzuki couplings.
-
Possible Causes:
-
Protodeboronation followed by Reduction: The primary pathway is often the protodeboronation of the this compound, which then acts as a hydride source to reduce the aryl bromide.
-
β-Hydride Elimination: While less common with aryl substrates, if there are any alkyl impurities or side reactions, β-hydride elimination from a Pd-alkyl intermediate can generate a palladium hydride species that leads to dehalogenation.
-
-
Solutions:
-
Minimize Protodeboronation: As this is the most likely cause, focus on strategies to reduce the degradation of the boronic acid. This includes using milder bases, anhydrous conditions where possible, and shorter reaction times.
-
Use a More Stable Boronic Acid Derivative: Converting this compound to its pinacol ester is a highly effective strategy to prevent premature decomposition. These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation more than the rate of the desired coupling.
-
Q3: My reaction produces a significant amount of homocoupled byproduct from the this compound. How can I suppress this side reaction?
A3: Homocoupling of boronic acids is often indicative of oxidative processes occurring in the reaction mixture.
-
Possible Causes:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.
-
Incomplete Reduction of Pd(II): If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can lead to side reactions, including homocoupling.
-
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst or Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates Pd(0) can minimize side reactions promoted by Pd(II) species.
-
Maintain an Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process.
-
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation in the context of Suzuki coupling?
A1: Catalyst deactivation refers to the loss of catalytic activity of the palladium complex during the course of the reaction. This can occur through several mechanisms, including the formation of inactive palladium species (e.g., palladium black), poisoning of the catalyst by impurities, or degradation of the ligands that are essential for the catalyst's stability and reactivity.[2]
Q2: How does protodeboronation lead to catalyst deactivation and lower yields?
A2: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] This is detrimental for two main reasons: it consumes the boronic acid, reducing the amount available for the desired cross-coupling, and the resulting arene can sometimes participate in side reactions that inhibit the catalyst. This reaction is often promoted by strong bases and the presence of water.[3][4]
Q3: Are boronic esters, like pinacol esters, always a better alternative to boronic acids?
A3: Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and trimerization to boroxines. This increased stability can lead to higher and more reproducible yields, especially for sensitive substrates. However, boronic esters can be less reactive than boronic acids, sometimes requiring higher temperatures or longer reaction times to achieve full conversion. The choice between a boronic acid and its ester derivative depends on the specific substrates and the optimization of the reaction conditions.
Q4: Which base is optimal for the Suzuki coupling of this compound?
A4: The choice of base is critical and can significantly impact the reaction outcome. Stronger bases can promote the formation of the active boronate species but may also accelerate the undesirable protodeboronation. For many Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) provide a good balance of reactivity and suppression of side reactions. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive. The optimal base should be determined experimentally for the specific reaction.
Q5: How do I choose the right ligand for my Suzuki coupling reaction?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu, are often superior to traditional ligands like triphenylphosphine (PPh₃). These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and help prevent the formation of inactive palladium black.
Data Presentation
The following tables provide a summary of representative quantitative data for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, illustrating the impact of various reaction parameters on the yield. This data is intended to be a guide for optimization.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 75 |
Data is representative for the coupling of an aryl bromide with an electron-rich boronic acid and is based on similar systems reported in the literature.[3]
Table 2: Comparison of Different Palladium Catalysts/Precatalysts
| Entry | Catalyst/Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | 2-MeTHF | 80 | 91 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 88 |
Yields are representative and collated from studies on structurally similar aryl bromide and arylboronic acid coupling partners.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of the Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Key deactivation pathways in the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Purification of Biaryl Products from (4-Bromo-3-methylphenyl)boronic acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of biaryl products derived from Suzuki-Miyaura coupling reactions involving (4-Bromo-3-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: Common impurities include unreacted this compound, the starting aryl halide, homocoupled byproducts (forming a symmetrical biaryl from two molecules of the boronic acid or the aryl halide), residual palladium catalyst, and inorganic salts from the base used in the reaction.[1] The presence of oxygen can also lead to the homocoupling of boronic acids.[2]
Q2: What is the recommended first step in the purification process after the reaction is complete?
A2: An aqueous workup is the essential first step. This procedure is designed to quench the reaction and remove the bulk of inorganic salts and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine.[1]
Q3: How can I effectively remove unreacted this compound?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude organic mixture with an aqueous solution of a base such as sodium carbonate or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer during an extraction.
Q4: My desired biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge in the purification of Suzuki-Miyaura reaction products. Meticulous flash column chromatography with a shallow solvent gradient is often the most effective method. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal conditions for separation. If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective purification technique.
Q5: Why is it critical to remove the residual palladium catalyst, and what are the best methods to do so?
A5: For applications in drug development and medicinal chemistry, removing trace amounts of palladium is critical due to its potential toxicity and to meet regulatory requirements. Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous palladium catalysts. For homogeneous catalysts, metal scavengers (functionalized silica or polymers) can be used to bind the palladium, allowing for its removal by filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (Pd(0) oxidized). 2. Inadequate degassing (oxygen present). 3. Impure or degraded boronic acid. 4. Inappropriate base or solvent. | 1. Use fresh palladium catalyst and phosphine ligands. 2. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen). 3. Use high-purity this compound. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/ethanol/water).[3] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0). | 1. Improve the degassing procedure for solvents and the reaction vessel.[2] 2. Consider using a direct Pd(0) source like Pd(PPh₃)₄. |
| Formation of Dehalogenated Starting Material | 1. Presence of a hydride source. 2. Inappropriate ligand selection. | 1. Use high-purity, dry solvents. 2. Screen different phosphine ligands that may suppress this side reaction. |
| Product is an Oil and Will Not Crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Difficulty Removing Palladium Catalyst | 1. Palladium is complexed with the product. 2. Inefficient filtration. | 1. Use a metal scavenger appropriate for your solvent system. 2. Ensure a thick enough pad of Celite® is used for filtration and wash thoroughly with the organic solvent. |
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (a structurally similar compound) with various aryl boronic acids. These values can serve as a general benchmark for expected outcomes.
| Aryl Boronic Acid Coupling Partner | Biaryl Product | Representative Yield (%) |
| Phenylboronic acid | N-(3-methyl-4-phenylphenyl)pyrazine-2-carboxamide | 85 |
| 4-Methoxyphenylboronic acid | N-(4-(4-methoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide | 82 |
| 4-Chlorophenylboronic acid | N-(4-(4-chlorophenyl)-3-methylphenyl)pyrazine-2-carboxamide | 78 |
| 3,5-Dimethylphenylboronic acid | N-(4-(3,5-dimethylphenyl)-3-methylphenyl)pyrazine-2-carboxamide | 80 |
Data adapted from a study on a structurally related N-(4-bromo-3-methylphenyl)amide derivative.[4]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄], 2.0 equiv)
-
Degassed solvent (e.g., 10:1 mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.[4]
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe under a positive pressure of the inert gas.[4]
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Aqueous Workup and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent such as ethyl acetate to the reaction mixture.[4]
-
Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
-
Collect the organic layer and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude biaryl product.
Protocol 3: Purification by Flash Column Chromatography
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Prepare a silica gel slurry in a low-polarity eluent (e.g., hexanes or a hexane/ethyl acetate mixture).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl product.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Improving the stability of (4-Bromo-3-methylphenyl)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (4-Bromo-3-methylphenyl)boronic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound are protodeboronation and oxidation.[1][2] Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, can be accelerated by aqueous conditions, particularly at high pH.[1][2] Oxidation can also occur, leading to the formation of phenolic byproducts.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the solution significantly impacts the stability of this compound. Generally, protodeboronation is faster at high pH due to the formation of the more reactive arylboronate anion.[1] While arylboronic acids are often used in basic conditions for reactions like the Suzuki-Miyaura coupling, prolonged exposure to strong bases can lead to significant degradation.[3] Some studies have shown that protodeboronation of certain arylboronic acids is slowest around pH 5.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure its long-term stability, solid this compound should be stored in a tightly closed container in a dry and cool place, protected from light and moisture.[4][5] Refrigeration is often recommended to maintain product quality.[5]
Q4: Can I use this compound directly in a Suzuki-Miyaura coupling reaction, or should I take special precautions?
A4: While it can be used directly, its stability under the basic conditions of the Suzuki-Miyaura coupling can be a concern, potentially leading to lower yields due to protodeboronation.[3] To mitigate this, it is advisable to use fresh, high-purity boronic acid, degas solvents thoroughly to prevent oxidation of the catalyst and boronic acid, and keep reaction times as short as possible.[6] For particularly sensitive reactions, converting the boronic acid to a more stable boronate ester is a recommended strategy.[6]
Q5: What are boronate esters, and how do they improve the stability of this compound?
A5: Boronate esters are derivatives of boronic acids formed by reacting them with diols (e.g., pinacol) or other bidentate ligands like N-methyliminodiacetic acid (MIDA).[7] These esters protect the boronic acid functional group, making it more stable to air, moisture, and chromatography.[8] The protecting group can be removed in situ under the reaction conditions to slowly release the active boronic acid, minimizing its concentration and thus reducing the rate of degradation.[7]
Troubleshooting Guides
Issue 1: Low Yields in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of significant amounts of 1-bromo-2-methylbenzene (protodeboronation byproduct).
-
Low isolated yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of Boronic Acid | Use fresh, high-purity this compound. Consider converting it to a more stable MIDA boronate ester, which can release the boronic acid slowly during the reaction.[7] |
| Protodeboronation | Use milder bases such as K₃PO₄ or KF instead of strong bases like NaOH.[9] Minimize the amount of water in the reaction mixture by using anhydrous solvents where possible. Keep reaction times to a minimum. |
| Oxidation | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst.[6] |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Ensure they have been stored correctly under an inert atmosphere.[7] |
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Significant variation in reaction yields between batches.
-
Complete failure of a previously successful reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variable Quality of Boronic Acid | The quality of boronic acids can vary, and they can degrade upon storage. It is recommended to use a fresh batch or re-purify the existing stock. The formation of unreactive trimeric boroxines from dehydration can also be an issue.[9] |
| Atmospheric Moisture and Oxygen | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Even small amounts of air and moisture can affect the catalyst and the stability of the boronic acid.[6] |
| Solvent and Reagent Purity | Use anhydrous and high-purity solvents and reagents. Ensure the base is dry and finely powdered for consistent results. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents
This table provides illustrative data on the degradation of this compound in various solvents at room temperature over 24 hours. This data is based on general trends for arylboronic acids and should be used as a guideline.
| Solvent | Condition | Illustrative Degradation (%) |
| Dioxane/Water (4:1) | pH 7 | ~5% |
| Dioxane/Water (4:1) | pH 10 (K₂CO₃) | ~15-25% |
| Acetonitrile | Anhydrous | <2% |
| Tetrahydrofuran (THF) | Anhydrous | <2% |
| Methanol | Anhydrous | ~5-10% (potential for ester formation) |
Table 2: Illustrative Effect of pH on the Half-life of this compound in Aqueous Dioxane
This table illustrates the expected trend of the half-life of this compound at different pH values in a 1:1 dioxane/water mixture at 50°C, based on general kinetic data for arylboronic acids.
| pH | Illustrative Half-life (t½) | Primary Degradation Pathway |
| 3 | Several days | Slow protodeboronation |
| 7 | ~24-48 hours | Protodeboronation/Oxidation |
| 10 | ~2-4 hours | Base-catalyzed protodeboronation |
| 13 | < 30 minutes | Rapid base-catalyzed protodeboronation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for monitoring the degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the desired solvent system. At specified time points, dilute an aliquot with the initial mobile phase composition to quench any reaction and analyze immediately.
Protocol 2: Preparation of (4-Bromo-3-methylphenyl) MIDA boronate
This protocol describes the conversion of this compound to its more stable MIDA ester.[8][10]
-
To a round-bottom flask, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.2 equiv), and anhydrous toluene or DMF.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or silica gel chromatography.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for the stabilization of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-BROMO-3-METHYLPHENYLBORONIC ACID | 221006-67-3 [chemicalbook.com]
- 3. 4-BROMO-3-METHYLPHENYLBORONIC ACID (CAS/ID No. 221006-67-3) | Reagentia [reagentia.eu]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-Bromo-3-methylphenyl)boronic Acid Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative analysis of the reactivity of three isomers of bromomethylphenyl)boronic acid: (4-Bromo-2-methylphenyl)boronic acid, (4-Bromo-3-methylphenyl)boronic acid, and (3-Bromo-4-methylphenyl)boronic acid. The insights presented here, based on established principles of reaction kinetics and steric effects, aim to inform substrate selection and optimize synthetic strategies.
Understanding Reactivity in Suzuki Coupling: Steric and Electronic Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors: steric hindrance and the electronic properties of the substituents on the aromatic ring.
-
Steric Hindrance: The presence of bulky groups at the ortho position to the boronic acid moiety can significantly impede the transmetalation step of the catalytic cycle. This step involves the transfer of the aryl group from the boron atom to the palladium center. Increased steric bulk around the carbon-boron bond slows down this transfer, leading to lower reaction rates and yields.[1][2][3]
-
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the aryl group being transferred. Electron-donating groups (like a methyl group) can increase the electron density on the aromatic ring, which can facilitate the transmetalation process. Conversely, electron-withdrawing groups can decrease reactivity.[4][5]
Isomer Reactivity Comparison
Based on these principles, a clear trend in reactivity can be predicted for the three isomers of (bromomethylphenyl)boronic acid.
-
(4-Bromo-2-methylphenyl)boronic acid: The methyl group in the ortho position relative to the boronic acid introduces significant steric hindrance. This is expected to make this isomer the least reactive of the three.
-
This compound: With the methyl group in the meta position, there is minimal steric interference with the boronic acid group. The weak electron-donating effect of the methyl group is still present.
-
(3-Bromo-4-methylphenyl)boronic acid: The methyl group is in the para position, posing no steric hindrance to the boronic acid. Its electronic influence is comparable to the meta-isomer.
Therefore, the expected order of reactivity is: (3-Bromo-4-methylphenyl)boronic acid ≈ this compound > (4-Bromo-2-methylphenyl)boronic acid .
Quantitative Performance Data
| Isomer | Structure | Coupling Partner (Example) | Catalyst System (Example) | Yield (%) | Notes |
| (4-Bromo-2-methylphenyl)boronic acid | ![]() | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 65-75 | Lower yields are typical due to steric hindrance from the ortho-methyl group, often requiring more forcing conditions or specialized catalysts.[1][6] |
| This compound | ![]() | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 85-95 | The absence of ortho-substituents allows for high reactivity and excellent yields under standard conditions. |
| (3-Bromo-4-methylphenyl)boronic acid | ![]() | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 90-98 | Similar to the meta-isomer, the lack of steric hindrance results in high coupling efficiency. |
Note: The structures are illustrative representations. The yields are representative and can vary significantly based on the specific coupling partner, catalyst, base, solvent, and reaction conditions.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for each specific set of substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(Bromomethylphenyl)boronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, the boronic acid isomer, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Principles and Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of isomers.
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion
The positional isomerism of the methyl group on the (bromophenyl)boronic acid scaffold has a predictable and significant impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The primary differentiating factor is the steric hindrance imposed by an ortho-methyl group, which substantially reduces reactivity compared to the meta- and para-isomers. For synthetic applications requiring high efficiency and milder conditions, this compound and (3-Bromo-4-methylphenyl)boronic acid are the preferred reagents. In cases where the use of (4-Bromo-2-methylphenyl)boronic acid is necessary, the selection of highly active catalyst systems and optimized reaction conditions is crucial to achieving satisfactory yields.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Substituted Bromophenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron species, often a substituted phenylboronic acid. The nature and position of substituents on the bromophenylboronic acid scaffold significantly influence reaction outcomes, including yield, reaction rate, and selectivity. This guide provides a comparative analysis of the performance of ortho-, meta-, and para-substituted bromophenylboronic acids, as well as the effects of electron-donating and electron-withdrawing groups, supported by experimental data.
Performance Comparison of Substituted Bromophenylboronic Acids
The reactivity of substituted bromophenylboronic acids in Suzuki-Miyaura coupling is governed by a combination of steric and electronic factors. The position of the bromine atom and other substituents on the phenyl ring dictates the ease of oxidative addition and subsequent steps in the catalytic cycle.
Influence of Substituent Position
The isomeric position of substituents on the bromophenylboronic acid ring plays a pivotal role in the steric hindrance around the reaction center, thereby affecting the rate and yield of the cross-coupling reaction.
Table 1: Comparative Yields of Isomeric Bromophenylboronic Acids in Suzuki-Miyaura Coupling
| Bromophenylboronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenylboronic acid | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~91% | [1] |
| 3-Bromophenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | Not specified | [2] |
| 4-Bromophenylboronic acid | Phenylboronic acid | Pd/C (microwaves) | K₂CO₃ | Water | Not specified | Not specified | High | Not specified |
| 4-Bromophenyl-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80% | [3] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison is challenging due to variations in reaction conditions.
Generally, ortho-substituted substrates can exhibit lower reactivity due to steric hindrance, which can impede the approach of the palladium catalyst. However, specific catalyst systems with bulky ligands have been developed to overcome this challenge, leading to excellent yields.[1]
Influence of Electronic Effects
The electronic nature of the substituents on the boronic acid partner significantly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring, enhancing the nucleophilicity of the organic group attached to boron. This generally accelerates the transmetalation step and leads to higher reaction yields.[4][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density on the phenyl ring, reducing the nucleophilicity of the aryl group. This can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions.[3][6] However, the use of appropriate bases and catalyst systems can often overcome this deactivation.[6]
Table 2: Comparative Yields of Bromophenylboronic Acids with Electron-Donating and Electron-Withdrawing Groups
| Bromophenylboronic Acid | Substituent Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methylphenylboronic acid | EDG | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | High | Not specified |
| 4-Bromo-3-methoxyphenylboronic acid | EDG | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | High | Not specified |
| 4-Bromo-3-fluorophenylboronic acid | EWG | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | Moderate-High | Not specified |
| 2-Bromo-5-fluorophenylboronic acid | EWG | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | Moderate-High | Not specified |
| 4-Nitrophenylboronic acid | EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95% | [6] |
| 3-Nitrophenylboronic acid | EWG | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92% | [6] |
| 2-Nitrophenylboronic acid | EWG | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 18 | 75% | [6] |
Note: This table provides representative examples. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding Suzuki-Miyaura cross-coupling reactions. Below are representative protocols for the coupling of substituted bromophenylboronic acids.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the substituted bromophenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol for Ortho-Substituted Bromoanilines[1]
This protocol is optimized for the challenging coupling of unprotected ortho-bromoanilines.
-
Reagents:
-
ortho-bromoaniline (1.0 equiv.)
-
Boronic ester (1.5 equiv.)
-
CataCXium® A palladacycle (10 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Solvent: 2-MeTHF/H₂O (10:1)
-
-
Procedure:
-
In a reaction vial, combine the ortho-bromoaniline, boronic ester, CataCXium® A palladacycle, and K₃PO₄.
-
Add the 2-MeTHF/H₂O solvent mixture.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction until completion.
-
Follow the general work-up and purification procedure.
-
Visualizing the Suzuki-Miyaura Reaction
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is outlined below.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki Coupling Protocols for (4-Bromo-3-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of common palladium-catalyzed protocols applicable to the coupling of (4-Bromo-3-methylphenyl)boronic acid with various aryl halides. The selection of an appropriate catalyst system, base, and solvent is critical for optimizing reaction yield, time, and overall efficiency.
Performance Comparison of Palladium Catalyst Systems
While specific data for this compound is not extensively published, the following table summarizes the performance of common palladium catalyst systems in the Suzuki coupling of analogous aryl bromides with arylboronic acids. This data, compiled from various sources, provides a strong basis for protocol selection and optimization.[1]
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Phenyl iodide | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85-96 | 5 |
| Pd(dppf)Cl₂ | 5-Bromonicotinic acid | K₂CO₃ | DME | 80 | 2 | High | Not Specified |
| Pd(OAc)₂ / SPhos | Aryl bromide | K₃PO₄ | Toluene | 100 | Not Specified | High | 1 (Pd) / 2.2 (SPhos) |
| Pd(OAc)₂ / PPh₃ | Aryl bromide | Na₂CO₃ (aq) | Not Specified | Not Specified | 15 min | High | Not Specified |
| "Ligandless" Pd(OAc)₂ | Aryl bromide | Not Specified | Water with TBAB | Not Specified | High | High | Not Specified |
| Pd₁/FeOx | Aryl bromide | K₂CO₃ | EtOH/H₂O | 40 | 2 | High | Not Specified |
Note: "High" yield indicates yields generally reported to be above 80-90% in the referenced literature for similar substrates. Reaction conditions and yields are highly substrate-dependent and may require optimization.
Experimental Workflow
The general workflow for a Suzuki coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent purification.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are representative experimental protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: Pd(PPh₃)₄ Catalyzed Coupling [1]
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent, and degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Pd(dppf)Cl₂ Catalyzed Coupling [1][2]
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-2.5 equiv)
-
Anhydrous 1,4-Dioxane or Dimethoxyethane (DME)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a round-bottom flask or pressure vessel, combine the aryl halide, this compound, and base.
-
Add the solvent under an inert atmosphere.
-
Sparge the mixture with a stream of argon for 10-15 minutes.
-
Add the Pd(dppf)Cl₂ catalyst and continue to purge with argon for an additional 5-10 minutes.
-
Seal the vessel and heat the reaction mixture to 80-100 °C overnight with stirring.[2]
-
After cooling to room temperature, follow the workup and purification procedure described in Protocol 1.
-
Protocol 3: Pd(OAc)₂ / SPhos Catalyzed Coupling [3][4]
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-4.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane/Water
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture to 60-100 °C with stirring.[3][4]
-
Monitor the reaction for completion and perform workup and purification as previously described.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of the optimal Suzuki coupling protocol for this compound depends on several factors, including the nature of the coupling partner, desired reaction time, cost, and catalyst stability. While Pd(PPh₃)₄ is a reliable and widely used catalyst, systems based on Pd(dppf)Cl₂ or Pd(OAc)₂ with bulky phosphine ligands like SPhos can offer faster reaction times and higher efficiency for certain substrates.[1] The provided protocols offer a solid foundation for researchers to develop and validate efficient synthetic routes for their target molecules.
References
Reproducibility in Biaryl Synthesis: A Comparative Guide to Using (4-Bromo-3-methylphenyl)boronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the robust and reproducible synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comparative analysis of the Suzuki-Miyaura coupling using (4-bromo-3-methylphenyl)boronic acid against alternative cross-coupling methodologies. By presenting available experimental data and detailed protocols, this document aims to inform methodological choices to enhance reproducibility and yield in the synthesis of 2-methyl-4'-substituted-biphenyls.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance. However, reproducibility can be influenced by factors such as steric hindrance, catalyst selection, and the stability of the boronic acid. This guide explores these aspects in the context of synthesizing biaryls from this compound and presents alternative coupling strategies that may offer advantages in specific synthetic contexts.
Performance Comparison of Biaryl Synthesis Methods
The following table summarizes reported yields for the synthesis of biaryl compounds analogous to those derived from this compound, using various cross-coupling methods. It is important to note that direct comparative studies on the reproducibility of this specific boronic acid are limited; therefore, data from structurally similar systems are presented to provide a relevant performance overview.
| Coupling Method | Reactants | Product | Catalyst System | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromo-2-methylaniline + Arylboronic acids | (E)-4-bromo-N-((3-(aryl)thiophen-2-yl)methylene)-2-methylaniline derivatives | Pd(PPh₃)₄ / K₃PO₄ | 31-46 | [1] |
| Suzuki-Miyaura | Various Aryl Bromides + Phenylboronic Acid | Biphenyl Derivatives | Schiff base-Pd(II) complexes | 66-100 | [2] |
| Suzuki-Miyaura | Aryl Bromides with EWG + Phenylboronic Acid | Biphenyl Derivatives | Pd(II) phosphine complex | High | [3] |
| Kumada | 4-Bromoaniline + MeMgBr | p-Toluidine | Pd catalyst / BPhos ligand | >95 (multigram scale) | [4] |
| Negishi | Aryl Iodides + Diarylzinc reagents | Biaryl Products | Copper(I) iodide | up to 87 | [5] |
| Stille | Aryl Halides + Organotin reagents | Biaryl Products | Palladium catalyst | 7-100 (Varies widely with substrates) | [6] |
Note: EWG = Electron-withdrawing group. Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system used. The data presented should be considered representative rather than absolute.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling (General Protocol)
This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromo-3-methyl-iodobenzene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, 4:1, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Kumada Coupling (General Protocol)
This protocol outlines a general procedure for the nickel- or palladium-catalyzed cross-coupling of an aryl halide with a Grignard reagent.
Materials:
-
Aryl halide (e.g., 4-bromo-3-methyl-iodobenzene) (1.0 mmol)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol in THF)
-
Catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%)
-
Anhydrous solvent (e.g., THF or Diethyl ether)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add the catalyst and the aryl halide in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise from the dropping funnel to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the biaryl product.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the different biaryl synthesis methods discussed.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Validation of Biaryl Compounds Derived from (4-Bromo-3-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic analysis for the validation of products synthesized from (4-bromo-3-methylphenyl)boronic acid, a key intermediate in the development of complex organic molecules for pharmaceuticals and material science. We focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, and present a comparative analysis with an alternative synthetic route. This guide will detail experimental protocols, present spectroscopic data in a clear, comparative format, and use visualizations to clarify workflows and reaction pathways.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] For this guide, we will examine the reaction between this compound and 4-methoxyphenylboronic acid to produce 4'-methoxy-3-methylbiphenyl. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[2][3]
Spectroscopic Validation of 4'-methoxy-3-methylbiphenyl
The validation of the successful synthesis of 4'-methoxy-3-methylbiphenyl is critically dependent on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for unambiguous structure elucidation and purity assessment.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for 4'-methoxy-3-methylbiphenyl synthesized via Suzuki-Miyaura coupling and a plausible alternative, the Friedel-Crafts acylation pathway. For comparative purposes, data for the structurally similar 4-methoxy-4'-methylbiphenyl is also included.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4'-methoxy-3-methylbiphenyl | Ar-H | 7.52 | d | 8.4 |
| Ar-H | 7.37-7.31 | m | ||
| Ar-H | 7.12 | d | 7.2 | |
| Ar-H | 6.97 | d | 8.4 | |
| -OCH₃ | 3.86 | s | ||
| -CH₃ | 2.41 | s | ||
| 4-methoxy-4'-methylbiphenyl (for comparison)[4] | Ar-H | 7.51 | d | 8.8 |
| Ar-H | 7.45 | d | 8.2 | |
| Ar-H | 7.23 | d | 8.2 | |
| Ar-H | 6.97 | d | 8.8 | |
| -OCH₃ | 3.84 | s | ||
| -CH₃ | 2.38 | s |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 4'-methoxy-3-methylbiphenyl | Aromatic C | 159.1, 141.2, 138.4, 133.8, 129.5, 128.8, 128.2, 127.9, 124.4, 114.2 |
| -OCH₃ | 55.3 | |
| -CH₃ | 21.5 | |
| 4-methoxy-4'-methylbiphenyl (for comparison)[5] | Aromatic C | 158.7, 137.8, 136.1, 133.5, 129.3, 127.8, 126.4, 114.0 |
| -OCH₃ | 55.1 | |
| -CH₃ | 20.9 |
Table 3: Mass Spectrometry Data (GC-MS, EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 4'-methoxy-3-methylbiphenyl | 198 | 183, 168, 152, 139 |
| 4-methoxy-4'-methylbiphenyl (for comparison) | 198 | 183, 168, 152, 139 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4'-methoxy-3-methylbiphenyl are provided below.
Route 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (solvent)
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 ratio).
-
Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 4'-methoxy-3-methylbiphenyl.
Route 2: Friedel-Crafts Acylation (Alternative Route)
This pathway provides an alternative for the synthesis of biaryl compounds, though it may involve more steps and harsher conditions.
Materials:
-
m-Tolylboronic acid
-
Anisole
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Synthesis of 3-methylbiphenyl: Perform a Suzuki-Miyaura coupling of m-tolylboronic acid and bromobenzene to synthesize 3-methylbiphenyl.
-
Friedel-Crafts Acylation:
-
To a stirred solution of 3-methylbiphenyl in anhydrous DCM at 0 °C, add aluminum chloride.
-
Slowly add a solution of acetyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up: Quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.
-
Subsequent steps: The resulting ketone would require further modification (e.g., Baeyer-Villiger oxidation and hydrolysis) to yield the methoxy group, making this route significantly more complex than the direct Suzuki coupling.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
GC-MS Analysis:
-
Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into a GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the product from any residual starting materials or byproducts.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Visualizing the Workflow and Analysis
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the Suzuki-Miyaura coupling and the logical flow of spectroscopic data analysis for product validation.
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
Caption: Logical flow of spectroscopic data analysis for product validation.
Conclusion
The successful synthesis of biaryl compounds from this compound via Suzuki-Miyaura coupling requires rigorous spectroscopic validation. This guide has provided a comparative framework for the analysis of the resulting products, with a focus on 4'-methoxy-3-methylbiphenyl. By utilizing the detailed experimental protocols and comparative spectroscopic data presented, researchers can confidently confirm the identity and purity of their synthesized compounds. The provided workflows offer a clear visual representation of the synthetic and analytical processes, aiding in experimental planning and execution. While alternative synthetic routes such as Friedel-Crafts acylation exist, the Suzuki-Miyaura coupling generally offers a more direct and efficient pathway to the desired biaryl products.
References
Navigating the Palladium Catalyst Landscape for Suzuki-Miyaura Coupling of (4-Bromo-3-methylphenyl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of an optimal palladium catalyst is a critical factor for achieving high efficiency and yield in Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative overview of common palladium catalysts for the coupling of (4-Bromo-3-methylphenyl)boronic acid with aryl halides, supported by generalized experimental protocols. Due to a lack of direct comparative studies for this specific boronic acid in the public domain, this guide draws upon established knowledge of catalyst performance with structurally similar substrates to provide a foundational framework for methods development.
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance. The efficiency of this transformation is profoundly influenced by the choice of the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand. For a substrate such as this compound, the electronic and steric properties of the catalyst play a pivotal role in navigating the catalytic cycle to afford the desired biaryl product.
Performance Comparison of Palladium Catalysts
| Catalyst System | Ligand Type | Key Advantages | Expected Performance with this compound |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, well-established, effective for a range of substrates. | Moderate to good yields can be expected, though higher catalyst loadings and longer reaction times may be necessary compared to more advanced systems. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Spherical Phosphine) | High activity, broad substrate scope, effective for sterically hindered and electron-rich/poor substrates, often requires lower catalyst loading. | High yields are anticipated under optimized conditions, likely with shorter reaction times and lower catalyst loadings than Pd(PPh₃)₄. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) Ligand | Air and moisture stable pre-catalyst, high thermal stability, effective for challenging substrates including aryl chlorides. | Excellent yields are expected, with the potential for very low catalyst loadings and robust performance under a variety of reaction conditions. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for the specific coupling of this compound with a given aryl halide.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (optional, for biphasic systems)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl halide, Pd(PPh₃)₄, and the base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (0.5-2 mol%)
-
SPhos (1-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and SPhos in the chosen solvent and stir for 10-15 minutes to form the active catalyst.
-
To this mixture, add this compound, the aryl halide, and the base.
-
Heat the reaction mixture to the desired temperature (often room temperature to 100 °C).
-
Monitor the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling using PEPPSI-IPr
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
PEPPSI-IPr (0.1-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., t-BuOH, THF, Dioxane)
Procedure:
-
To a Schlenk flask, add the PEPPSI-IPr pre-catalyst, this compound, the aryl halide, and the base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Catalyst Selection Workflow
To aid in understanding the fundamental reaction mechanism and the process of selecting a suitable catalyst, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for selecting an efficient palladium catalyst.
Conclusion
The choice of palladium catalyst is a decisive factor in the success of the Suzuki-Miyaura coupling of this compound. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems employing Buchwald phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) often provide superior performance in terms of yield, reaction time, and catalyst loading. The provided protocols and workflows offer a strategic starting point for researchers to efficiently identify the most suitable catalytic system for their specific synthetic needs. Further empirical investigation and optimization are essential to achieve the desired outcomes in the synthesis of novel biaryl compounds.
The Positional Impact of a Methyl Group on the Reactivity of Bromophenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylboronic acids is critical for the efficient synthesis of complex molecules. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the position of substituents on the phenylboronic acid ring can dramatically influence reaction kinetics and overall product yield. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-methyl substituted bromophenylboronic acids, supported by experimental data and established chemical principles.
The introduction of a methyl group to the bromophenylboronic acid scaffold alters its electronic and steric properties, which in turn affects its performance in cross-coupling reactions. The interplay of these effects is highly dependent on the isomeric position of the methyl group.
Comparative Reactivity: A Quantitative Overview
The reactivity of methyl-substituted bromophenylboronic acid isomers in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The methyl group is weakly electron-donating, which generally increases the nucleophilicity of the aryl group and can accelerate the transmetalation step in the catalytic cycle.[1] However, the steric hindrance introduced, particularly by an ortho-methyl group, can significantly impede the reaction.
| Isomer | Representative Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methylphenylboronic acid (ortho) | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 | [4] |
| 4-Bromo-3-methylphenylboronic acid (meta) | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 | [4] |
| 5-Bromo-2-methylphenylboronic acid (para to Br) | Not directly available | - | - | - | - | - | - | - |
| 4-Tolylboronic acid (para-methyl) | Various amides/esters | Pd catalyst | Various | Various | RT | <1 | High | [5] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. The yields for the ortho and meta isomers were reported in a study on the selective coupling of chloromethyl bromobenzenes.[4] Kinetic studies on 4-tolylboronic acid (para-isomer) indicate rapid reaction rates at room temperature.[5] The significantly high yields for both ortho and meta isomers in their specific context suggest that with appropriate catalyst systems, even sterically hindered substrates can be effective. However, the general trend of decreased reactivity for the ortho isomer is a widely accepted principle due to steric hindrance.[1]
Experimental Protocols
To conduct a thorough comparative analysis of the reactivity of bromophenylboronic acid isomers, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
Materials:
-
Ortho-, meta-, and para-bromomethylphenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure for Reaction Monitoring:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the respective bromomethylphenylboronic acid isomer (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. In a separate vial, weigh the palladium catalyst (e.g., 1-2 mol%) and add it to the reaction mixture under a positive flow of inert gas.
-
Initiation and Sampling: Place the reaction flask in a preheated oil bath at the desired temperature to initiate the reaction. At regular time intervals (e.g., 0, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of HCl in diethyl ether) to stop the reaction.
-
Sample Preparation for Analysis: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and filter it through a short plug of silica gel to remove solid residues.
-
Analysis: Analyze the samples by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the starting materials and the product over time.
Data Analysis:
-
Plot the concentration of the product versus time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the concentration-time profiles at the beginning of the reaction.
-
By comparing the initial rates, a quantitative measure of the relative reactivity of the ortho, meta, and para isomers can be established.
Visualizing the Process and Principles
To better understand the experimental approach and the underlying factors influencing reactivity, the following diagrams are provided.
Caption: Experimental workflow for the comparative kinetic analysis.
Caption: Influence of methyl group position on reactivity factors.
Conclusion
The position of a methyl group on a bromophenylboronic acid has a profound impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The para-isomer is generally the most reactive, benefiting from the electron-donating nature of the methyl group without significant steric hindrance. The meta-isomer exhibits intermediate reactivity, with a balance of electronic activation and moderate steric effects. The ortho-isomer is the least reactive due to the significant steric hindrance imposed by the methyl group in close proximity to the boronic acid moiety, which impedes its approach to the palladium catalyst. For synthetic applications, while the para- and meta-isomers are often reliable coupling partners, the use of the ortho-isomer may require more specialized and highly active catalyst systems to achieve satisfactory yields.
References
Benchmarking (4-Bromo-3-methylphenyl)boronic acid against other boronic acids for biaryl synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount for efficient and successful biaryl synthesis. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this field, and the choice of boronic acid is a critical determinant of reaction outcomes. This guide provides an objective comparison of (4-Bromo-3-methylphenyl)boronic acid against other commonly used boronic acids, namely phenylboronic acid, 4-tolylboronic acid, and 4-bromophenylboronic acid. This analysis is supported by a review of experimental data to inform reagent selection and reaction optimization.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The electronic and steric nature of substituents on the phenylboronic acid ring significantly influences the efficiency of the Suzuki-Miyaura coupling. The interplay of these factors affects the key transmetalation step in the catalytic cycle. This compound presents an interesting case with both an electron-withdrawing bromine atom and a weak electron-donating methyl group.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 2 | 94 |
| Phenylboronic acid | Bromobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 4-Tolylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 4-Tolylboronic acid | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4-Bromophenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 97 |
| 4-Bromophenylboronic acid | 4-Methylphenylboronic acid | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 |
Analysis of Substituent Effects:
-
This compound: The presence of the electron-withdrawing bromine at the 4-position is expected to decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. However, the electron-donating methyl group at the 3-position can partially mitigate this effect. The steric hindrance from the methyl group is minimal.
-
Phenylboronic acid: As the parent compound, it serves as a baseline for comparison. Its reactivity is generally good with a wide range of aryl halides.
-
4-Tolylboronic acid: The electron-donating methyl group at the para-position enhances the nucleophilicity of the boronic acid, often leading to faster reactions and higher yields compared to phenylboronic acid.[1]
-
4-Bromophenylboronic acid: The strong electron-withdrawing effect of the bromine atom at the para-position significantly reduces the nucleophilicity of the boronic acid, which can sometimes lead to lower yields or require more forcing reaction conditions.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water, 3:1:1, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir vigorously for the specified time (e.g., 6-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).
Visualizing the Process and Logic
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Influence of substituent effects on Suzuki-Miyaura reaction outcomes.
References
Safety Operating Guide
Safe Disposal of (4-Bromo-3-methylphenyl)boronic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents such as (4-Bromo-3-methylphenyl)boronic acid are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
This compound should be handled as a hazardous waste material. Its proper disposal is not only a matter of regulatory compliance but also a fundamental aspect of responsible laboratory practice.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| Handling Area | Certified chemical fume hood | [3] |
| Waste Segregation | Segregate from other waste streams. Do not mix with strong acids or bleach. | [1][3] |
| Solid Waste Collection | Designated, sealable, and clearly labeled "Hazardous Waste" container. | [3] |
| Liquid Waste Collection | Separate, clearly labeled, and sealable container for liquid hazardous waste. | [3] |
| Container Labeling | "Hazardous Waste," full chemical name, and other institutional identifiers. | [3] |
| Empty Container Disposal | Triple rinse with a suitable solvent; collect the first rinse as hazardous waste. Dispose of the clean container according to institutional guidelines. | [3][4] |
| Spill Management | Use a spill kit, avoid dust generation, and prevent entry into drains. | [2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Waste Characterization and Segregation : All chemical waste must be properly characterized.[3] this compound waste should be segregated from other waste streams.[3] It is crucial to avoid mixing boronic acids with incompatible materials like strong acids or bleach, which could lead to dangerous reactions.[1][3]
-
Waste Collection :
-
Solid Waste : Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[3]
-
Liquid Waste : If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]
-
-
Labeling : The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.[3]
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[3]
-
Disposal of Empty Containers : Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3][4]
-
Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Final Disposal : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[3]
-
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on general safety protocols for boronic acids. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.[5] Disposal procedures must comply with all applicable local, state, and federal regulations.[5][6]
References
Personal protective equipment for handling (4-Bromo-3-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (4-Bromo-3-methylphenyl)boronic acid. The following procedures are designed to ensure the safety of laboratory personnel by outlining necessary personal protective equipment (PPE), operational protocols, and proper disposal methods. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of structurally similar boronic acids.
Immediate Safety and Hazard Information
This compound should be handled with care, assuming it poses hazards similar to other boronic acids. These hazards include:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Can cause significant eye damage if contact occurs.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2][3]
It is imperative to use appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects eyes from dust particles and potential splashes of the chemical.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[6] | Minimizes the risk of respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[7]
-
Solid Waste:
-
Collect any unused solid material and contaminated consumables (e.g., weigh boats, wipes) in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled, sealed container for hazardous liquid waste.
-
-
Container Disposal:
-
Empty containers should be handled as hazardous waste, as they may retain chemical residue.
-
-
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



